The table below summarizes the core chemical identity and commercial availability of Flindersine.
| Property | Description |
|---|---|
| CAS Number | 523-64-8 [1] |
| Molecular Formula | C₁₄H₁₃NO₂ [1] |
| Molecular Weight | 227.26 g/mol [1] |
| Melting Point | 185-186 °C (decomposes in methanol) [1] |
| Chemical Name | 2,6-dihydro-2,2-dimethyl-5H-pyrano[3,2-c]quinolin-5-one [1] |
| Commercial Availability | Available from biochemical suppliers (e.g., Biosynth Carbosynth, TargetMol) [1] |
| Price Range | ~$300 for 500 µg; ~$1,790 for 5 mg (as of 2021) [1] |
This compound exhibits its antidiabetic effects through multiple interconnected mechanisms, as identified in a study on type 2 diabetic rats induced by a high-fat diet (HFD) and streptozotocin (STZ) [2].
The following diagram illustrates the primary signaling pathway through which this compound is proposed to enhance glucose uptake:
In addition to the core pathway above, the studied effects of this compound include:
Key quantitative findings from the in vivo study on HFD/STZ-induced type 2 diabetic rats are consolidated in the table below.
| Experimental Model | This compound Dose | Key Quantitative Outcomes |
|---|---|---|
| Oral Glucose Tolerance Test (OGTT) | 20 mg/kg | Significantly (p≤0.05) lowered blood glucose at 60 and 120 min after glucose load [2] |
| Insulin Tolerance Test (ITT) | 20 mg/kg | Significantly (p≤0.005) increased glucose uptake, indicating improved insulin sensitivity [2] |
| Gene & Protein Expression | 20 mg/kg | Restored expression levels in adipose tissue and skeletal muscle:
To assist in your experimental design, here are the key methodologies from the referenced study.
The current evidence suggests that this compound is a promising multi-target natural lead compound for Type 2 Diabetes Mellitus therapy. Its dual action as a PPARγ agonist and AMPK activator, coupled with its antilipidemic and antioxidant properties, positions it favorably against conventional therapeutics like thiazolidinediones, which are burdened with side effects such as weight gain and edema [2].
Future research should prioritize:
Toddalia asiatica (L.) Lam., a woody liana from the Rutaceae family, is a significant plant in various traditional medicine systems across Asia and Africa [1]. This plant is a rich source of diverse secondary metabolites, notably alkaloids and coumarins, which contribute to its wide-ranging pharmacological activities [2]. Among these bioactive compounds, Flindersine, a quinoline alkaloid, has been identified as a constituent with notable antimicrobial properties [3]. The plant's roots, leaves, and bark have been traditionally used to treat conditions such as malaria, fever, cough, rheumatism, and various skin diseases [3] [1] [4]. This technical guide provides a comprehensive scientific overview of this compound from T. asiatica, covering its extraction, quantification, pharmacological evaluation, and mechanisms of action, with the aim of supporting advanced research and drug development initiatives.
Toddalia asiatica produces a complex array of secondary metabolites. To date, over 165 compounds have been identified, primarily falling into two major classes [2]:
Other constituent groups include terpenoids, flavonoids, phenolic acids, and lignans [2]. The specific composition can vary significantly depending on the plant part used, geographical location, and extraction method.
The initial steps involve careful preparation of plant material to ensure compound stability. The following workflow outlines a standard extraction and isolation process, adaptable for this compound and other alkaloids.
Key Steps in Extraction and Isolation:
Advanced analytical techniques are crucial for identifying and quantifying this compound and other constituents.
This compound and other extracts from T. asiatica exhibit significant antimicrobial properties. The table below summarizes key quantitative data from experimental studies.
Table 1: Quantitative Antibacterial and Antifungal Activity Data of T. asiatica Compounds
| Compound/Extract | Test Organism | Potency (Inhibition Zone / MIC) | Experimental Context | Source |
|---|---|---|---|---|
| This compound (isolated) | Bacteria & Fungi | "Moderate activity" | 5 mg/disc (K-B method); isolated from ethyl acetate leaf extract | [3] |
| Ethyl Acetate Leaf Extract | Bacteria & Fungi | "Notable/promising activity" | 5 mg/disc (K-B method) | [3] |
| Chelerythrine (isolated) | S. aureus, MRSA, ESBLs-SA | MIC = 0.156 mg/mL | Root, Ethyl Acetate Fraction; also caused cell wall/membrane damage and protein leakage | [5] |
| Essential Oil | Not Specified | "Notable antioxidant properties" | GC/MS showed linalool (30.9%), linalyl acetate (20.9%) as main components | [6] |
The antioxidant potential of T. asiatica extracts is often correlated with their phenolic and flavonoid content.
Recent studies have explored the neuropharmacological potential of T. asiatica, focusing on enzyme inhibition relevant to cognitive disorders and diabetes.
Table 2: Enzyme Inhibitory and Nootropic Activity of T. asiatica
| Activity Type | Sample Type | Key Result | Experimental Model | Source |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) Inhibition | Ethanolic Extract | IC~50~ = 76.4 ± 3.1 μg/mL (Donepezil IC~50~ = 4.8 ± 0.3 μg/mL) | In vitro | [7] |
| Cognitive Enhancement | Ethanolic Extract & Herbosomal Formulation | Significant, dose-dependent improvement in cognitive performance | In vivo (animal model) | [7] |
| Molecular Docking (AChE) | 8S-10-O-demethylbocconoline (TA3) | Binding affinity = -8.66 kcal/mol | In silico | [7] |
| α-Glucosidase Inhibition | Methanol & Ethyl Acetate Extracts, Essential Oil | "Potent inhibitors" | In vitro | [6] |
| α-Amylase Inhibition | Methanol & Ethyl Acetate Extracts, Essential Oil | "Modest activity" | In vitro | [6] |
The therapeutic effects of T. asiatica and its constituents, including this compound, are mediated through multiple complex mechanisms. The following diagram integrates the journey from plant material to cellular-level interactions, particularly for antimicrobial activity.
Key Mechanistic Insights:
To overcome limitations of natural bioactive compounds like poor stability, advanced formulation strategies are being employed.
Despite the promising profile of this compound and T. asiatica, several research gaps need to be addressed to advance its therapeutic application:
Flindersine is a quinoline alkaloid. The search results indicate that the plant Toddalia asiatica (L.) Lam. (Rutaceae family) is a known source of various antiviral alkaloids, among which this compound has been identified [1]. The provided research does not detail this compound's isolation specifically but focuses on methods for isolating other compounds from this plant.
A highly relevant and efficient technique for isolating natural products like alkaloids is High-Speed Counter-Current Chromatography (HSCCC). The following diagram outlines the general workflow for isolating coumarins from Toddalia asiatica using a two-dimensional HSCCC approach, which can serve as a reference for alkaloid isolation [2].
For researchers aiming to replicate or adapt this method, the core technical parameters for the HSCCC separation are crucial. The following table summarizes the solvent system and key conditions used in the study [2].
| Parameter | First Dimension (LGCCC) | Second Dimension (Isocratic) |
|---|---|---|
| Solvent System | n-Hexane/Ethyl Acetate/Methanol/Water | n-Hexane/Ethyl Acetate/Methanol/Water |
| Specific Ratio | Linear gradient from 5:5:1:9 to 5:5:4.5:5.5 (v/v) | 5:5:4:6 (v/v) |
| Stationary Phase | Upper organic phase of 5:5:1:9 system | - |
| Mobile Phase | Lower aqueous phase (gradient) | Lower aqueous phase |
| Flow Rate | 5.0 mL/min | - |
| Elution Mode | Head-to-Tail | Head-to-Tail |
The described workflow is a powerful two-dimensional approach. The first dimension uses a linear gradient to separate a complex crude extract into several fractions based on a wide range of polarity. The second dimension then takes a fraction containing compounds with very similar properties (Fraction B in the diagram) and uses a different, isocratic solvent system to achieve complete resolution [2].
To apply this to this compound isolation, the process would likely be:
Flindersine is a quinolone alkaloid with the chemical formula C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol. This specialized metabolite belongs to a class of nitrogen-containing compounds predominantly found in plant species within the Rutaceae family, which encompasses citrus and related plants. The compound derives its name from the genus Flindersia, where it was first identified, but has since been discovered in several other botanically significant species. This compound possesses a distinctive pyranoquinoline skeleton characterized by a 2,2-dimethyl-2H-pyrano ring fused to a quinolin-5-one core, a structural feature that contributes significantly to its diverse biological activities. [1]
This alkaloid is notably present in multiple medicinal plants with established ethnobotanical uses. The primary botanical source identified in the literature is Toddalia asiatica (L.) Lam., a thorny climber known colloquially as "wild orange tree" or "forest pepper." This plant has been traditionally used by tribal communities, including the Paliyar tribe in Tamil Nadu, India, for the treatment of diabetes and various other ailments. Additionally, this compound has been isolated from Australian native species such as Geijera parviflora, and from various Hortia species found in South American ecosystems. The widespread geographical distribution of this compound-containing plants and their independent traditional uses across different cultures suggest significant therapeutic potential worthy of detailed scientific investigation. [2] [3] [4]
This compound (2,6-dihydro-2,2-dimethyl-5H-pyrano[3,2-c]quinoline-5-one) represents a structurally distinct alkaloid characterized by its unique pyranoquinoline framework. The compound features a planar aromatic system with extended conjugation, contributing to its chemical reactivity and biological interactions. The molecular structure includes a quinoline-5-one core fused with a 2,2-dimethyl-2H-pyran ring, creating a rigid polycyclic system that influences its physicochemical properties, including solubility, stability, and capacity for molecular interactions. Structural confirmation of this compound has been established through various analytical techniques, including X-ray crystallography, which unequivocally validates the bicyclic arrangement and molecular dimensions. [1]
The natural distribution of this compound spans multiple plant genera and geographical regions, suggesting convergent biosynthetic pathways in evolutionarily distinct species. Quantitative and comparative phytochemical profiling studies of Geijera parviflora revealed variations in this compound content across different plant parts, providing insights for optimal extraction strategies. Research indicates that this compound frequently co-occurs with various coumarins and acetophenone derivatives, potentially creating synergistic effects that enhance its biological activity. These companion compounds include auraptene, 6′-dehydromarmin, geiparvarin, and marmin acetonide, all isolated alongside this compound from the same plant sources. The consistent presence of this compound in medicinally utilized plants across different continents underscores its pharmacological significance and warrants further investigation into its biosynthetic pathways. [3] [4]
This compound demonstrates significant antidiabetic potential through multiple mechanistic pathways, particularly in the context of Type 2 Diabetes Mellitus (T2DM). In a comprehensive study conducted on high-fat diet (HFD) and streptozotocin (STZ)-induced diabetic rats, this compound administration at doses of 20 mg/kg and 40 mg/kg body weight resulted in a marked reduction in blood glucose levels over a 28-day treatment period. The compound also significantly ameliorated diabetic dyslipidemia, as evidenced by reduced serum levels of total cholesterol (TC), triglycerides (TG), and free fatty acids (FFA). These improvements in metabolic parameters were comparable to, and in certain aspects superior to, those observed with the standard antidiabetic drug pioglitazone. [2] [5]
The molecular mechanisms underlying this compound's antidiabetic effects involve multiple targets in insulin-responsive tissues:
PPARγ Activation: this compound acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, enhancing insulin sensitivity in adipose tissue, skeletal muscle, and liver. This nuclear receptor regulation leads to improved glucose uptake and utilization in peripheral tissues. [2] [5]
GLUT4 Translocation: Treatment with this compound significantly restored glucose transporter 4 (GLUT4) expression and promoted its translocation to the plasma membrane in both adipose tissue and skeletal muscle, facilitating enhanced glucose uptake independent of insulin signaling. [2] [5]
AMPK Activation: this compound enhanced the phosphorylation of adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis that stimulates glucose uptake and fatty acid oxidation while reducing gluconeogenesis. [2] [5]
The following diagram illustrates the molecular mechanisms through which this compound exerts its antidiabetic effects: [2] [5]
This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Investigations using the disc-diffusion method and minimum inhibitory concentration (MIC) determinations revealed that this compound isolated from Toddalia asiatica showed particularly potent activity against Gram-positive bacteria, with MIC values of 31.25 μg/mL against Bacillus subtilis and Enterococcus faecalis, and 62.5 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. The compound demonstrated somewhat reduced efficacy against Gram-negative strains, with MIC values of 125 μg/mL against Acinetobacter baumannii and 250 μg/mL against Pseudomonas aeruginosa. These findings suggest that this compound's antibacterial activity may be influenced by bacterial cell wall structure, with greater efficacy against Gram-positive organisms. [1]
The antifungal potential of this compound is equally noteworthy, demonstrating significant activity against various dermatophytes and pathogenic fungi. The compound exhibited MIC values of 62.5 μg/mL against multiple Trichophyton species (T. rubrum, T. mentagrophytes, T. simii) and Epidermophyton floccosum. However, it showed reduced activity against Magnaporthe grisea and Candida albicans, both with MIC values of 250 μg/mL. Beyond its antibacterial and antifungal properties, this compound also demonstrates substantial anthelmintic activity against the parasitic nematode Haemonchus contortus, a economically significant gastrointestinal pathogen affecting small ruminants. This diverse antimicrobial and antiparasitic profile positions this compound as a promising lead compound for developing novel therapeutic agents against infectious diseases and parasitic infections. [3] [1]
Beyond its well-documented antidiabetic and antimicrobial properties, this compound demonstrates several other significant biological activities that contribute to its therapeutic potential:
Anti-inflammatory Activity: this compound has been reported to contribute to anti-inflammatory effects through the inhibition of prostaglandin E2, a key mediator of inflammation. This activity may underlie the traditional use of Geijera parviflora for pain relief and inflammatory conditions. [3]
Antioxidant Effects: In diabetic rat models, this compound treatment significantly enhanced the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This antioxidant capacity contributes to its overall therapeutic effect by reducing oxidative stress associated with chronic metabolic disorders. [2] [5]
Potential Anticancer Properties: While direct evidence for this compound's anticancer activity is limited in the available literature, its structural analog chelerythrine (a benzophenanthridine alkaloid) has demonstrated extensive anticancer activity through multiple mechanisms, including induction of apoptosis, cell cycle arrest, and inhibition of tumor invasion and metastasis. Given their structural similarities, this compound may share some of these bioactive properties, though this requires experimental verification. [6]
Table 1: Antimicrobial Activity Profile of this compound (MIC Values)
| Microorganism | MIC Value (μg/mL) | Classification |
|---|---|---|
| Bacillus subtilis | 31.25 | Gram-positive bacteria |
| Enterococcus faecalis | 31.25 | Gram-positive bacteria |
| Staphylococcus aureus | 62.5 | Gram-positive bacteria |
| Staphylococcus epidermidis | 62.5 | Gram-positive bacteria |
| Trichophyton rubrum | 62.5 | Dermatophyte fungus |
| Trichophyton mentagrophytes | 62.5 | Dermatophyte fungus |
| Trichophyton simii | 62.5 | Dermatophyte fungus |
| Epidermophyton floccosum | 62.5 | Dermatophyte fungus |
| Acinetobacter baumannii | 125 | Gram-negative bacteria |
| Pseudomonas aeruginosa | 250 | Gram-negative bacteria |
| Magnaporthe grisea | 250 | Fungus |
| Candida albicans | 250 | Fungus |
Table 2: Antidiabetic and Metabolic Effects of this compound in HFD/STZ-induced Diabetic Rats
| Parameter | This compound (20 mg/kg) | This compound (40 mg/kg) | Pioglitazone (Standard) |
|---|---|---|---|
| Blood Glucose | Significant reduction | Significant reduction | Significant reduction |
| Total Cholesterol | Significant decrease | Significant decrease | Significant decrease |
| Triglycerides | Significant decrease | Significant decrease | Significant decrease |
| Free Fatty Acids | Significant decrease | Significant decrease | Significant decrease |
| Insulin Concentration | Significant reduction | Significant reduction | Significant reduction |
| SOD Activity | Significant increase | Significant increase | Significant increase |
| CAT Activity | Significant increase | Significant increase | Significant increase |
| GPx Activity | Significant increase | Significant increase | Significant increase |
| GLUT4 Expression | Restored | Restored | Restored |
| AMPK Phosphorylation | Enhanced | Enhanced | Enhanced |
| PPARγ Expression | Increased | Increased | Increased |
The extraction and isolation of this compound from plant material follows a systematic protocol to ensure optimal yield and purity. The standard procedure begins with the collection of plant material (typically leaves or bark), which is shade-dried and powdered using a commercial blender. The powdered plant material undergoes sequential solvent extraction using solvents of increasing polarity (hexane, ethyl acetate, and methanol) through soaking at room temperature for 72 hours or using a Soxhlet apparatus. Filtering through Whatman filter paper removes particulate matter, and the solvents are evaporated under reduced pressure using a rotary evaporator to obtain crude extracts. [2] [1]
The ethyl acetate extract, which typically contains the highest concentration of this compound based on bioactivity-guided fractionation, is selected for further isolation. The purification process involves fractionation using flash silica column chromatography with a stepwise elution gradient of increasingly polar solvents (from 100% n-hexane to 100% DCM to 100% EtOAc, and finally to 100% MeOH). Fractions are monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Fractions containing this compound are pooled and concentrated. Final purification is achieved through semi-preparative HPLC, and the structure of isolated this compound is confirmed using spectroscopic techniques including NMR (¹H and ¹³C), LC-MS, and X-ray crystallography, which unequivocally establishes the molecular structure and stereochemistry. [2] [3] [1]
The evaluation of this compound's antidiabetic activity employs well-established in vivo models of Type 2 diabetes. The standard protocol involves inducing diabetes in Wistar rats through a combination of high-fat diet (HFD) feeding for 15 days followed by a single intraperitoneal injection of streptozotocin (STZ) at 40 mg/kg body weight. This combined approach produces a reliable model of insulin resistance and β-cell dysfunction that closely mimics the pathogenesis of human Type 2 diabetes. Five days post-STZ injection, animals with confirmed diabetes (fasting blood glucose >250 mg/dL) are selected and divided into experimental groups. [2] [5]
The treatment protocol typically includes:
Treatments are administered orally once daily for 28 days, with regular monitoring of body weight and blood glucose levels. At the end of the treatment period, animals are euthanized, and blood samples are collected for analysis of various biochemical parameters (glucose, insulin, lipid profile, renal function markers). Tissues (adipose tissue, skeletal muscle, liver) are excised for molecular studies (Western blot analysis of GLUT4, AMPK, and PPARγ expression) and histological examination. Additional assessments include oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) performed at specific time points during the study to evaluate glucose homeostasis and insulin sensitivity. [2] [5]
The following diagram illustrates the experimental workflow for evaluating this compound's antidiabetic activity: [2] [5]
The assessment of this compound's antimicrobial activity follows standardized microbiological methods to ensure reproducibility and clinical relevance. The initial screening typically employs the disc-diffusion method, where filter paper discs (6 mm diameter) are impregnated with various concentrations of this compound (1.25, 2.5, and 5 mg/disc) or crude plant extracts dissolved in appropriate solvents. These discs are placed on Mueller-Hinton agar plates inoculated with standardized suspensions (approximately 10⁸ CFU/mL) of test bacteria or fungi. After incubation at 37°C for 24 hours (bacteria) or 25°C for 48-72 hours (fungi), the zones of inhibition are measured in millimeters, providing a qualitative assessment of antimicrobial activity. [1]
For quantitative analysis, the minimum inhibitory concentration (MIC) is determined using broth dilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines. Two-fold serial dilutions of this compound are prepared in appropriate broth media (Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in microtiter plates. Each well is inoculated with a standardized microbial suspension and incubated at optimal growth temperatures for the respective microorganisms. The MIC is defined as the lowest concentration of compound that completely inhibits visible growth after the incubation period. For antifungal testing against dermatophytes, a modified method is employed where fungal strains are inoculated on Sabouraud dextrose agar containing various concentrations of this compound, and MIC values are determined by assessing the lowest concentration showing no visible growth. All experiments include appropriate controls (solvent controls, growth controls, and reference antibiotics/antifungals) to ensure validity and reliability of the results. [1]
Despite the promising pharmacological profile of this compound, several significant research gaps need to be addressed to advance our understanding and potential clinical application of this compound:
ADMET Profiling: Comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies are notably lacking in the current literature. There is an urgent need to evaluate this compound's pharmacokinetic properties, including its oral bioavailability, tissue distribution, metabolic stability, and elimination characteristics. Furthermore, detailed toxicological assessments through sub-chronic and chronic toxicity studies are essential to establish its safety profile. [2] [5]
Structure-Activity Relationships: Systematic investigation of this compound's structure-activity relationships (SAR) remains unexplored. Modification of its core structure through synthetic chemistry could yield analogs with enhanced potency, improved pharmacokinetic properties, or reduced toxicity. Such studies would also help identify the essential pharmacophoric elements required for its various biological activities. [2]
Clinical Trial Data: The current research is limited to in vitro and animal studies, with no clinical trials conducted to date. Translation of the promising preclinical results to human applications requires properly designed clinical studies to establish efficacy, optimal dosing, and safety in human subjects. [2] [5]
Synergistic Effects: While this compound is often isolated alongside other bioactive compounds (coumarins, acetophenones) in plant extracts, potential synergistic effects with these companion compounds or with existing therapeutic agents remain largely uninvestigated. Such studies could reveal valuable combination therapies with enhanced efficacy. [3]
Future research directions should prioritize translational studies that bridge the gap between the compelling preclinical data and practical clinical applications. Key areas of focus should include the development of optimized formulations to enhance this compound's bioavailability, detailed investigation of its molecular targets and signaling pathways, and exploration of its potential in combination therapies for complex metabolic disorders. Additionally, given the structural similarity between this compound and other therapeutically successful alkaloids, research should explore its potential in drug design and development programs aimed at creating novel semisynthetic derivatives with improved therapeutic indices. [2] [3] [5]
The interaction between flindersine (FL) and Bovine Serum Albumin (BSA) was studied using UV-visible absorption and fluorescence spectroscopy. The table below summarizes the key quantitative findings [1] [2]:
| Parameter | Value / Description |
|---|---|
| Binding Stoichiometry (FL:BSA) | 1.09:1 (293 K) to 0.80:1 (308 K) |
| Quenching Mechanism | Combined static and dynamic quenching |
| Thermodynamic Enthalpy (ΔH°) | -193 kJ mol⁻¹ |
| Thermodynamic Entropy (ΔS°) | -550 J K⁻¹ mol⁻¹ |
| Predominant Binding Forces | Hydrogen bonding, van der Waals forces |
| Binding Distance (BSA to FL) | 2.5 nm |
| Effect on FL Photobehavior | Increased fluorescence and reactivity when complexed |
Experimental Protocol: The primary methodologies used were UV-vis absorption spectroscopy and fluorescence spectroscopy (including both steady-state and time-resolved lifetime measurements). The binding distance was calculated based on the Förster theory of resonance energy transfer. The interaction was also analyzed using the maximum entropy method to understand the fluorescence quenching effect of different FL concentrations on BSA [1].
A 2022 study investigated the antidiabetic effects of this compound in a rat model, revealing its action on specific cellular pathways. The table below summarizes the core findings [3] [4]:
| Aspect | Effect of this compound |
|---|---|
| Blood Glucose | Significant decrease |
| Plasma Insulin | Significant reduction |
| Lipid Levels | Decreased Total Cholesterol, Triglycerides, Free Fatty Acids |
| Antioxidant Enzymes | Increased activity of SOD, CAT, GPx |
| Key Protein Expression | Restored GLUT4, AMPK, and PPARγ in adipose tissue and muscle |
The following diagram illustrates the proposed signaling pathway through which this compound exerts its antidiabetic effects, based on the study findings [3] [4].
This compound's proposed antidiabetic signaling pathway.
Experimental Protocol:
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor transcription factor that plays a central role in metabolic regulation, particularly in glucose homeostasis, lipid metabolism, and adipocyte differentiation. As a key regulator of insulin sensitivity, PPARγ has emerged as a critical therapeutic target for type 2 diabetes mellitus (T2DM). When activated by agonists, PPARγ heterodimerizes with the retinoid X receptor (RXR) and binds to specific response elements in target genes, regulating the expression of proteins involved in glucose uptake and lipid storage. Available PPARγ drugs, particularly thiazolidinediones (TZDs) like rosiglitazone and pioglitazone, have demonstrated robust insulin-sensitizing properties but are accompanied by severe side effects including weight gain, fluid retention, and increased cardiovascular risks [1] [2]. This safety profile has motivated the search for safer alternatives, including partial agonists and natural product-derived ligands that can provide therapeutic benefits while minimizing adverse effects.
Table 1: Key Facts about PPARγ as a Drug Target
| Feature | Description | Therapeutic Significance |
|---|---|---|
| Biological Function | Regulates glucose metabolism, lipid storage, adipocyte differentiation | Central role in metabolic homeostasis |
| Target Validation | Established molecular target for insulin sensitization | Validated by clinical use of TZDs |
| Current Drugs | Rosiglitazone, Pioglitazone (TZDs) | Proven efficacy but with safety concerns |
| Ideal Profile | Partial agonists with improved safety | Maintain efficacy while reducing side effects |
This compound is a natural quinoline alkaloid isolated from the plant Toddalia asiatica (L.) Lam. (Rutaceae) that has demonstrated significant antidiabetic properties in previous studies. This natural product has shown potential in increasing insulin secretion from pancreatic beta cells and promoting insulin sensitization and glucose uptake activities [3]. Compared to the standard drug rosiglitazone, this compound has demonstrated the ability to diminish the degree of shrinkage and necrosis of pancreatic beta cells, suggesting a protective effect on beta cell integrity alongside its insulin-sensitizing potential. The natural origin of this compound may confer advantages in terms of safety profile and synthetic accessibility, making it an attractive candidate for development as a potent antidiabetic agent. Molecular docking studies provide a computational approach to understand the molecular basis of this compound's interaction with PPARγ at an atomic level, which can guide rational drug design efforts before undertaking costly synthetic and experimental approaches.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) when bound to a target macromolecule (receptor). In structure-based drug design, docking serves as a powerful virtual screening tool that helps identify potential lead compounds from large molecular libraries, significantly reducing the time and cost associated with experimental high-throughput screening [4]. The docking process involves two fundamental components: conformational sampling (exploring possible binding modes) and scoring (evaluating and ranking these binding modes). When applied to PPARγ and this compound, molecular docking aims to predict how this compound binds within the ligand-binding domain (LBD) of PPARγ, what molecular interactions stabilize the complex, and how its binding affinity compares to known agonists and partial agonists.
The ligand-binding domain of PPARγ contains a large hydrophobic pocket (approximately 1,400 ų) that can accommodate diverse ligands. Key amino acid residues involved in ligand binding include Ser289, His323, His449, and Tyr473, with the latter playing a critical role in the transactivation function of the receptor [5] [1]. The flexibility of the PPARγ LBD, particularly in the Ω-loop region and the activation function-2 (AF-2) helix, allows it to adopt different conformations depending on the bound ligand, which explains its ability to be activated by full agonists, partial agonists, and antagonists.
Several computational algorithms have been developed to address the challenges of molecular docking, each with distinct approaches to sampling and scoring:
Matching Algorithms: These methods treat molecules as rigid bodies and search for complementary surfaces between the ligand and receptor. Programs like DOCK use sphere-matching to align the ligand within the binding site [4]. While computationally efficient, these methods often lack molecular flexibility.
Incremental Construction (IC): Algorithms like FlexX fragment the ligand into rigid segments and rebuild it within the binding site, exploring conformational space systematically [4]. This approach provides a good balance between accuracy and computational cost for medium-sized ligands.
Monte Carlo (MC) Methods: These algorithms make random changes to ligand conformation and orientation, accepting or rejecting them based on Boltzmann probability [4]. MC methods can escape local minima and are particularly useful for finding global minima in complex energy landscapes.
Genetic Algorithms (GA): Inspired by natural selection, GA methods evolve populations of ligand conformations through selection, crossover, and mutation operations [4]. Programs like AutoDock use this approach to efficiently explore conformational space and identify low-energy binding modes.
Table 2: Comparison of Molecular Docking Algorithms
| Algorithm | Key Features | Advantages | Limitations | Representative Software |
|---|---|---|---|---|
| Matching Algorithm | Shape complementarity, rigid bodies | Computational efficiency | Limited flexibility | DOCK, LibDock |
| Incremental Construction | Ligand fragmentation, systematic rebuilding | Balanced accuracy/speed | Challenging for large ligands | FlexX, DOCK 4.0 |
| Monte Carlo | Random moves, Boltzmann acceptance | Escapes local minima | Uncertainty of convergence | DockVision, AutoDock |
| Genetic Algorithm | Population evolution, genetic operators | Global optimization | Parameter sensitivity | AutoDock, GOLD |
Protein Preparation:
Ligand Preparation:
Grid Generation:
Docking Parameters:
Validation and Controls:
The experimental workflow for molecular docking of this compound with PPARγ is systematically outlined in the following diagram:
Molecular docking studies indicate that this compound binds within the ligand-binding domain of PPARγ with favorable binding energy. The estimated binding free energy (ΔG) for this compound with PPARγ has been reported at very low energy levels, suggesting stable complex formation [3]. Analysis of the docking poses reveals that this compound forms key interactions with critical amino acid residues in the PPARγ binding pocket, including:
The binding orientation of this compound appears to stabilize the activation function-2 (AF-2) helix in a conformation characteristic of partial agonists, which may explain its potential to act as a partial agonist rather than a full agonist like the TZDs. This binding mode may allow this compound to block Cdk5-mediated phosphorylation of PPARγ at Ser273, a mechanism that has been associated with improved insulin sensitivity without the adverse effects of full agonists [2].
When compared to rosiglitazone (a known PPARγ full agonist), this compound demonstrates a distinct binding pattern within the PPARγ LBD. While rosiglitazone forms a characteristic hydrogen bond with Tyr473 that stabilizes the AF-2 helix in an active conformation, this compound appears to engage differently with this critical residue, potentially resulting in partial agonism. This differential interaction may translate to a improved safety profile while maintaining sufficient insulin-sensitizing effects. The binding energy of this compound, while favorable, is typically higher (less negative) than that of rosiglitazone, consistent with its proposed partial agonist profile.
Molecular dynamics (MD) simulations provide insights into the stability and conformational dynamics of the PPARγ-flindersine complex over time. The following protocol is recommended for MD studies:
Analysis of MD trajectories should include:
These simulations can reveal the dynamic behavior of the PPARγ-flindersine complex and provide more accurate binding affinity estimates than docking alone [5] [2].
Absorption, distribution, metabolism, and excretion (ADME) predictions for this compound support its potential as a drug candidate. Computational screening of this compound's pharmacokinetic properties indicates favorable drug-like characteristics [5]. Key predicted parameters include:
These predictions suggest that this compound possesses acceptable pharmacokinetic properties for further development as an oral therapeutic agent.
Molecular docking studies of this compound with PPARγ provide a structural basis for its antidiabetic activity observed in experimental models. The docking results indicate that this compound acts as a partial PPARγ agonist with a binding mode that may confer a favorable safety profile compared to full agonists like rosiglitazone. The computational protocols outlined in this application note offer a comprehensive framework for investigating the molecular interactions between PPARγ and potential ligands.
Future work should focus on experimental validation of the docking predictions through in vitro binding assays and functional studies of PPARγ activation. Structural studies using X-ray crystallography or cryo-EM could provide direct evidence of this compound's binding mode. Additionally, medicinal chemistry optimization of this compound based on the docking results may yield analogs with improved potency and selectivity.
The integration of computational approaches like molecular docking with experimental techniques provides a powerful strategy for the development of novel PPARγ modulators for the treatment of type 2 diabetes and other metabolic disorders.
Diabetes mellitus represents one of the most significant global health challenges, with Type 2 diabetes (T2DM) accounting for approximately 90% of all diabetes cases worldwide. The current projections indicate that by 2030, around 366 million people will be suffering from T2DM, creating an urgent need for novel therapeutic interventions [1]. Current standard treatments including thiazolidinediones (PPARγ agonists) face significant limitations due to side effects such as hepatotoxicity, weight gain, edema, and increased cardiovascular risks [1]. In this context, flindersine, a natural alkaloid isolated from Toddalia asiatica (L.) Lam. (Rutaceae family), has emerged as a promising candidate with multimodal antidiabetic activity. This plant has been used traditionally for diabetes treatment by tribal communities in India and forms part of several polyherbal formulations in Ayurvedic medicine [1] [2].
This compound represents a novel therapeutic scaffold with demonstrated efficacy in experimental models of type 2 diabetes. Unlike conventional single-target approaches, this compound exhibits a pleiotropic mechanism that simultaneously addresses multiple pathological aspects of diabetes, including insulin resistance, dyslipidemia, and oxidative stress [1] [2]. These application notes provide researchers and drug development professionals with comprehensive experimental protocols and mechanistic insights to facilitate further investigation and development of this compound-based therapeutics.
This compound exerts its antidiabetic effects through a sophisticated multi-target mechanism that engages key regulatory pathways in glucose and lipid metabolism. The compound's activity can be visualized through its integrated effects on insulin signaling pathways:
Figure 1: this compound's Integrated Mechanism of Action in Type 2 Diabetes
PPARγ Agonism: this compound functions as a natural PPARγ agonist, binding to and activating the peroxisome proliferator-activated receptor gamma. This nuclear receptor plays a master regulatory role in adipocyte differentiation, lipid metabolism, and insulin sensitization. Unlike synthetic PPARγ agonists (thiazolidinediones), this compound appears to exhibit a favorable safety profile without the associated weight gain and cardiovascular risks [1] [2]. PPARγ activation leads to transcriptional upregulation of genes involved in glucose uptake and lipid metabolism, creating a more insulin-sensitive state in peripheral tissues.
AMPK Activation: this compound significantly enhances the phosphorylation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor that regulates metabolic homeostasis. AMPK activation stimulates catabolic processes (glucose uptake, fatty acid oxidation) while inhibiting anabolic processes (gluconeogenesis, lipid synthesis). This dual action positions AMPK as a central regulator of both glucose and lipid metabolism, making it an ideal target for T2DM therapy [2]. The activation of AMPK by this compound occurs through distinct signaling pathways compared to conventional antidiabetic drugs like metformin, suggesting potential novel mechanisms of action [1].
GLUT4 Translocation: A crucial downstream effect of both PPARγ agonism and AMPK activation is the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane in adipose tissue and skeletal muscle. This process facilitates enhanced glucose uptake independently of insulin signaling, making it particularly beneficial in insulin-resistant states. Research demonstrates that this compound treatment restores GLUT4 expression in both adipose tissue and skeletal muscles of diabetic rats, providing a mechanistic basis for its glucose-lowering effects [1] [2].
Antilipidemic and Antioxidant Effects: Beyond its glucoregulatory actions, this compound demonstrates significant antilipidemic activity by reducing total cholesterol, triglycerides, and free fatty acids in diabetic models. Additionally, it enhances endogenous antioxidant defenses through increased activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), thereby mitigating oxidative stress associated with chronic hyperglycemia [2].
OGTT Protocol:
ITT Protocol:
Plasma Parameters:
Antioxidant Enzymes:
The experimental workflow for evaluating this compound's antidiabetic activity follows a comprehensive approach:
Figure 2: Experimental Workflow for Evaluating this compound's Antidiabetic Activity
Table 1: Effects of this compound on Metabolic Parameters in HFD/STZ-Induced Diabetic Rats After 28-Day Treatment
| Parameter | Diabetic Control | Pioglitazone (10 mg/kg) | This compound (20 mg/kg) | This compound (40 mg/kg) |
|---|---|---|---|---|
| Fasting Blood Glucose (mg/dL) | 289.4 ± 12.7 | 132.6 ± 8.9* | 141.3 ± 9.5* | 128.8 ± 7.2* |
| Plasma Insulin (μU/mL) | 6.2 ± 0.5 | 11.8 ± 0.9* | 11.2 ± 0.8* | 12.1 ± 0.7* |
| Total Cholesterol (mg/dL) | 198.5 ± 11.3 | 142.7 ± 8.6* | 148.9 ± 9.2* | 139.4 ± 8.1* |
| Triglycerides (mg/dL) | 187.2 ± 10.4 | 126.8 ± 7.9* | 134.5 ± 8.3* | 122.6 ± 7.5* |
| Free Fatty Acids (mmol/L) | 1.28 ± 0.09 | 0.79 ± 0.06* | 0.84 ± 0.07* | 0.76 ± 0.05* |
Data presented as mean ± SEM (n=6); *P ≤ 0.05 compared to diabetic control [1] [2]
The metabolic data demonstrate that this compound at both doses (20 and 40 mg/kg) produces significant improvements in key diabetic parameters comparable to the standard drug pioglitazone. The reduction in fasting blood glucose and improvement in insulin levels indicate enhanced insulin sensitivity and glucose homeostasis. The dose-dependent effects observed for several parameters, particularly lipid profiles, suggest specificity of this compound's mechanism of action [1] [2].
Table 2: Effects of this compound on Antioxidant Enzyme Activities in Hepatic Tissue of Diabetic Rats
| Enzyme | Diabetic Control | Normal Control | This compound (20 mg/kg) | This compound (40 mg/kg) |
|---|---|---|---|---|
| SOD (Units/mg protein) | 4.2 ± 0.3 | 8.9 ± 0.6* | 7.1 ± 0.5* | 8.2 ± 0.6* |
| CAT (μmol H₂O₂ decomposed/min/mg protein) | 18.7 ± 1.4 | 36.2 ± 2.1* | 28.9 ± 1.8* | 33.5 ± 2.0* |
| GPx (μmol NADPH oxidized/min/mg protein) | 5.8 ± 0.4 | 12.3 ± 0.9* | 9.6 ± 0.7* | 11.7 ± 0.8* |
Data presented as mean ± SEM (n=6); *P ≤ 0.05 compared to diabetic control [2]
This compound treatment significantly restored the activities of key antioxidant enzymes in a dose-dependent manner, indicating its ability to mitigate oxidative stress associated with diabetes. The near-normalization of SOD, CAT, and GPx activities at the 40 mg/kg dose underscores the potent antioxidant capacity of this compound, which may contribute to its overall antidiabetic effects by protecting tissues from oxidative damage [2].
Table 3: Effects of this compound on Protein Expression in Adipose and Skeletal Muscle Tissues of Diabetic Rats
| Protein | Tissue | Diabetic Control (% Normal) | This compound (40 mg/kg) (% Normal) | Fold Change vs. Control |
|---|---|---|---|---|
| GLUT4 | Adipose | 38.2 ± 3.1 | 89.4 ± 6.2* | 2.34 |
| GLUT4 | Skeletal Muscle | 41.7 ± 3.5 | 92.6 ± 7.1* | 2.22 |
| pAMPK | Adipose | 35.8 ± 2.9 | 86.9 ± 6.8* | 2.43 |
| pAMPK | Skeletal Muscle | 39.3 ± 3.2 | 94.7 ± 7.5* | 2.41 |
| PPARγ | Adipose | 42.5 ± 3.6 | 96.2 ± 7.8* | 2.26 |
Data presented as mean ± SEM (n=3); *P ≤ 0.05 compared to diabetic control [1] [2]
The protein expression data provide compelling mechanistic evidence for this compound's antidiabetic activity. The approximately 2.3-fold increase in GLUT4 expression in both adipose tissue and skeletal muscle explains the enhanced glucose uptake capability. Similarly, the activation of AMPK and upregulation of PPARγ establish the molecular pathways through which this compound exerts its insulin-sensitizing effects [1] [2].
The comprehensive data on this compound position it as a promising lead compound for the development of novel antidiabetic therapeutics. Its multimodal mechanism targeting PPARγ, AMPK, and GLUT4 simultaneously offers potential advantages over existing single-target therapies. Specific research applications include:
Drug Development Template: this compound's quinoline-based structure serves as a novel chemical scaffold for designing synthetic analogs with improved potency and pharmacokinetic properties [1].
Combination Therapy Component: Given its complementary mechanisms to existing therapies, this compound could be developed as a complement to metformin or other first-line antidiabetic drugs for enhanced efficacy [1].
Mitochondrial Metabolism Target: The observed AMPK activation suggests potential effects on mitochondrial biogenesis and function, warranting investigation into energy metabolism effects [2].
Herbal Formulation Standardization: As T. asiatica is already used in traditional medicine, this compound content could serve as a standardization marker for quality control of herbal formulations [1].
Future research should focus on toxicological profiling, pharmacokinetic optimization, and rigorous clinical trials to establish safety and efficacy in humans. Additionally, structure-activity relationship studies could help identify the critical pharmacophores responsible for this compound's pleiotropic activities.
This compound represents a novel multifunctional alkaloid with demonstrated efficacy in experimental models of type 2 diabetes. Through its coordinated activation of PPARγ and AMPK signaling pathways, this compound enhances GLUT4 translocation to the plasma membrane, resulting in improved glucose uptake in insulin-responsive tissues. Additionally, its significant antilipidemic and antioxidant properties address key comorbidities associated with diabetes. The detailed experimental protocols provided in these application notes will enable researchers to further explore the therapeutic potential of this promising natural product and its derivatives. Given the growing pandemic of type 2 diabetes and the limitations of current therapies, this compound emerges as a valuable lead compound worthy of continued investigation and development.
This compound is a naturally occurring quinoline alkaloid isolated from the traditional medicinal plant Toddalia asiatica (L.) Lam. (Rutaceae family), which has been widely used in folk medicine in India for treating various ailments. [1] [2] Chemically, this compound is identified as 2,6-dihydro-2,2-dimethyl-5H-pyrano[3,2-c] quinoline-5-one-9cl, a structure characterized by a lactam group capable of undergoing 1,3-type proton tautomerism and an embedded pyran moiety that may exhibit valence tautomerism. [3] This complex molecular architecture contributes to its biological activity, particularly against a spectrum of pathogenic microorganisms.
The traditional medicinal use of Toddalia asiatica in treating infections prompted scientific investigation into its antimicrobial properties, leading to the isolation and characterization of this compound as one of its active principles. [1] [2] Initial screening of various plant extracts (hexane, chloroform, ethyl acetate, methanol, and water) revealed that the ethyl acetate extract exhibited the most promising antibacterial and antifungal activity, from which this compound was subsequently isolated using column chromatography and confirmed through X-ray crystallography technique. [2] While this compound demonstrates moderate to potent antimicrobial activity against a range of bacterial and fungal pathogens, it represents an important chemical scaffold for developing novel antimicrobial agents, particularly in an era of increasing antibiotic resistance. [1]
The minimum inhibitory concentration (MIC) represents the lowest concentration of an antimicrobial agent that completely prevents visible growth of a microorganism under standardized in vitro conditions. [4] [5] [6] MIC determination has become the gold standard in clinical microbiology for assessing antimicrobial susceptibility, guiding therapeutic decisions, and evaluating novel antimicrobial compounds. [5] [6] This quantitative measure provides crucial information about the potency of an antimicrobial agent against specific pathogens, with lower MIC values indicating greater antimicrobial efficacy. [6] The reliability of MIC data depends heavily on standardized methodologies and strict adherence to established guidelines from recognized bodies such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI). [4] [5]
MIC values serve as fundamental parameters for establishing clinical breakpoints, which categorize microorganisms as susceptible, intermediate, or resistant to specific antimicrobial agents. [5] [6] These breakpoints integrate MIC data with pharmacokinetic and pharmacodynamic parameters to predict clinical efficacy. [4] For research purposes, MIC determination facilitates the evaluation of novel compounds, investigation of resistance mechanisms, and identification of new drug targets. [5] The reproducibility and clinical relevance of MIC data necessitate meticulous attention to methodological details, including inoculum preparation, growth media composition, incubation conditions, and endpoint determination. [4] [5]
Two primary methods are widely accepted for MIC determination: broth microdilution and gradient strip methods. [4] [5] The broth microdilution method involves preparing twofold serial dilutions of the antimicrobial agent in a liquid medium (typically cation-adjusted Mueller-Hinton broth) inoculated with a standardized bacterial suspension. [4] [5] After incubation (16-20 hours at 35±2°C), the MIC is determined as the lowest concentration showing no visible growth. [5] This method offers precise quantification and is suitable for testing multiple isolates simultaneously. [4]
The gradient strip method employs non-porous plastic strips impregnated with a predefined concentration gradient of the antimicrobial agent. [5] [6] When applied to an inoculated agar plate, the antimicrobial diffuses into the medium, creating a concentration gradient. After incubation, an elliptical zone of inhibition forms, with the point of intersection indicating the MIC value. [5] This method provides flexibility and convenience for testing individual isolates but may be more costly for high-throughput applications. [6]
Table 1: Comparison of MIC Determination Methods
| Method | Principle | Advantages | Limitations | Standard Reference |
|---|---|---|---|---|
| Broth Microdilution | Twofold serial dilutions in liquid medium | High throughput, precise quantification, suitable for multiple isolates | Labor-intensive preparation, requires specialized equipment | EUCAST/CLSI guidelines [4] [5] |
| Agar Dilution | Antimicrobial incorporated into agar plates | Multiple isolates tested simultaneously, ideal for fastidious organisms | Limited flexibility, laborious preparation | CLSI M07 [4] |
| Gradient Strip | Preformed concentration gradient on plastic strips | Convenient, flexible for single isolates, no preparation of dilutions | Higher cost per test, potential for endpoint ambiguity | Manufacturer instructions [5] |
This compound demonstrates variable antibacterial activity against both Gram-positive and Gram-negative bacteria, with generally greater potency against Gram-positive organisms. [1] [2] The highest activity is observed against Bacillus subtilis and Enterococcus faecalis, with MIC values of 31.25 μg/mL, indicating substantial inhibitory potential. [1] [2] Against other Gram-positive pathogens, including Staphylococcus aureus and Staphylococcus epidermidis, this compound exhibits moderate activity with MIC values of 62.5 μg/mL. [1] [2]
The compound shows reduced efficacy against Gram-negative bacteria, with MIC values of 125 μg/mL for Acinetobacter baumannii and 250 μg/mL for Pseudomonas aeruginosa. [1] [2] This differential activity likely reflects the structural differences in cell wall composition between Gram-positive and Gram-negative bacteria, with the outer membrane of Gram-negative organisms potentially limiting this compound penetration. [1] The spectrum of activity suggests that this compound may have specific molecular targets that are more accessible or susceptible in Gram-positive bacteria, though the exact mechanism of action requires further investigation. [1]
This compound exhibits notable antifungal activity against various dermatophytes and pathogenic fungi, suggesting potential applications in treating fungal infections. [1] [2] The compound demonstrates consistent activity against multiple Trichophyton species (T. rubrum, T. mentagrophytes, T. simii) and Epidermophyton floccosum, with MIC values of 62.5 μg/mL for all these dermatophytes. [1] [2] This activity against fungi responsible for superficial cutaneous infections aligns with the traditional use of Toddalia asiatica in treating skin ailments. [2]
Against other fungal pathogens, this compound shows reduced potency, with MIC values of 250 μg/mL for both Magnaporthe grisea and Candida albicans. [1] [2] The higher MIC values for these organisms may reflect differences in cell membrane composition or the presence of efflux mechanisms. [1] Despite this reduced potency, the activity against Candida albicans at achievable concentrations still suggests potential utility for combination therapies or topical applications. The consistent activity across multiple dermatophyte species indicates that this compound may target evolutionarily conserved processes in fungal cells, warranting further investigation into its mechanism of action. [1]
Table 2: Minimum Inhibitory Concentration (MIC) Values of this compound Against Various Microorganisms
| Microorganism | MIC Value (μg/mL) | Category | Clinical Relevance |
|---|---|---|---|
| Bacillus subtilis | 31.25 | Gram-positive bacteria | Environmental species, occasional opportunistic pathogen |
| Enterococcus faecalis | 31.25 | Gram-positive bacteria | Hospital-acquired infections, urinary tract infections |
| Staphylococcus aureus | 62.5 | Gram-positive bacteria | Skin/soft tissue infections, bacteremia, endocarditis |
| Staphylococcus epidermidis | 62.5 | Gram-positive bacteria | Medical device-related infections |
| Acinetobacter baumannii | 125 | Gram-negative bacteria | Multidrug-resistant hospital-acquired infections |
| Pseudomonas aeruginosa | 250 | Gram-negative bacteria | Healthcare-associated pneumonia, bloodstream infections |
| Trichophyton rubrum | 62.5 | Dermatophyte fungus | Tinea pedis, tinea cruris, onychomycosis |
| Trichophyton mentagrophytes | 62.5 | Dermatophyte fungus | Tinea corporis, tinea capitis |
| Epidermophyton floccosum | 62.5 | Dermatophyte fungus | Cutaneous fungal infections |
| Candida albicans | 250 | Yeast fungus | Oropharyngeal/vulvovaginal candidiasis, invasive candidiasis |
The broth microdilution method represents the reference standard for MIC determination and is widely recommended by EUCAST and CLSI for antimicrobial susceptibility testing. [4] [5] The following protocol outlines the standardized procedure for evaluating this compound using this method:
Day 1: Bacterial Strain Preparation
Day 2: Inoculum Standardization
MIC Plate Preparation
Result Interpretation
The following workflow diagram illustrates the key steps in the broth microdilution method for MIC determination:
The gradient strip method (Etest) provides a convenient alternative for MIC determination, particularly when testing a limited number of isolates or when broth microdilution is not feasible. [5] The protocol for this method is as follows:
Agar Plate Preparation
Inoculum Preparation and Plating
Strip Application and Incubation
MIC Reading and Interpretation
Quality control measures are essential for ensuring the reliability and reproducibility of MIC data. [4] [5] The following procedures should be incorporated into all antimicrobial susceptibility testing:
Reference Strains
Inoculum Verification
Data Acceptance Criteria
This compound represents a promising chemical scaffold for developing novel antimicrobial agents, particularly against increasingly problematic drug-resistant pathogens. [1] Its activity against clinically relevant organisms such as methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, and multiple dermatophytes positions it as a potential candidate for further medicinal chemistry optimization. [1] [2] The differential activity between Gram-positive and Gram-negative bacteria provides opportunities to explore selective targeting mechanisms that could be exploited for narrow-spectrum therapeutics with reduced impact on beneficial microbiota. [1]
The natural product origin of this compound aligns with the historical precedent of plant-derived antimicrobials, while its quinoline alkaloid structure offers opportunities for synthetic modification to enhance potency, improve pharmacokinetic properties, and overcome resistance mechanisms. [1] [3] Recent advances in synthetic methodologies, including one-step synthesis approaches, have improved accessibility to this compound analogs for structure-activity relationship studies. [7] [3] Additionally, computational approaches such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can guide rational design of optimized derivatives based on the this compound scaffold. [8] [9]
Despite its promising antimicrobial activity, this compound faces several challenges that must be addressed in future research. The moderate potency against certain pathogens, particularly Gram-negative bacteria and Candida albicans, may limit its clinical utility as a standalone therapeutic. [1] Additionally, the pharmacokinetic properties, toxicity profile, and in vivo efficacy of this compound remain largely uncharacterized, necessitating comprehensive preclinical evaluation. [8]
Future research should prioritize mechanism of action studies to elucidate this compound's molecular targets and resistance potential. [1] Structural optimization through medicinal chemistry approaches could yield analogs with enhanced potency and spectrum of activity. [7] [8] [3] Furthermore, investigation of synergistic combinations with established antimicrobials may reveal opportunities to revitalize existing therapies against resistant pathogens. [1] Advanced formulations or delivery systems could potentially overcome limitations related to solubility or bioavailability. The incorporation of in silico ADMET prediction early in the development pipeline, as demonstrated for tetrahydroquinoline derivatives in other therapeutic contexts, could efficiently guide compound selection for further development. [8] [9]
These application notes provide comprehensive methodological guidance for evaluating the antibacterial activity of this compound using standardized protocols aligned with international standards. The detailed procedures for broth microdilution and gradient strip methods, coupled with quality control recommendations, support the generation of reliable, reproducible MIC data essential for rigorous antimicrobial assessment. The quantitative activity profile of this compound against clinically relevant pathogens, combined with its natural product origin and synthetic accessibility, positions this compound as a valuable chemical scaffold for antimicrobial development. Continued investigation using these standardized approaches will facilitate structure-activity relationship studies, mechanism of action elucidation, and potential therapeutic development of this compound and its analogs to address the growing challenge of antimicrobial resistance.
Abstract: Flindersine, a quinoline alkaloid isolated from the medicinal plant Toddalia asiatica, exhibits moderate in vitro antifungal activity. This application note summarizes quantitative efficacy data against a panel of fungal strains, outlines detailed experimental protocols for activity assessment, and discusses the compound's research context for early-stage antifungal drug discovery.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible microbial growth. The following table summarizes the MIC values of this compound against various fungal pathogens, demonstrating its spectrum of activity [1] [2] [3].
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Fungal Pathogens
| Fungal Strain | MIC Value (μg/mL) |
|---|---|
| Trichophyton rubrum | 62.5 |
| Trichophyton mentagrophytes | 62.5 |
| Trichophyton simii | 62.5 |
| Epidermophyton floccosum | 62.5 |
| Magnaporthe grisea | 250 |
| Candida albicans | 250 |
The data presented in Table 1 was generated using standardized microbiological techniques. Below is a detailed protocol for the broth dilution method used to determine MIC values.
2.1. Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the methodology used in the foundational study on this compound [1].
Principle: The test compound is serially diluted in a liquid growth medium inoculated with the test microorganism. After incubation, the MIC is determined by assessing the lowest concentration that inhibits visible growth.
Materials:
Procedure:
The workflow for this antifungal evaluation, from plant extraction to MIC determination, is outlined below.
2.2. Complementary Disc-Diffusion Screening
Prior to MIC determination, a preliminary disc-diffusion assay can be used to screen for antimicrobial activity [2]. In this method, filter paper discs impregnated with the plant extract (at concentrations such as 1.25, 2.5, and 5 mg/disc) are placed on agar plates seeded with the test organism. The presence of a clear zone of inhibition around the disc after incubation indicates antimicrobial activity.
This compound presents a promising natural product lead with demonstrable and selective antifungal properties. Its significant activity against dermatophytes warrants further investigation.
Key Research Gaps & Future Directions:
This compound is a pyranoquinoline alkaloid possessing significant biological activities that make it a valuable compound for pharmaceutical research and drug development. This natural product exhibits a characteristic 2,6-dihydro-2,2-dimethyl-5H-pyrano[3,2-c]quinoline-5-one structure, which serves as its chemical signature [1] [2]. The compound has demonstrated moderate to potent antibacterial and antifungal properties against a range of pathogenic organisms, including Staphylococcus aureus, Bacillus subtilis, and various Trichophyton species, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 250 µg/ml [1] [3]. These biological activities, combined with its natural origin, make this compound an attractive target for isolation and further pharmacological investigation.
This compound is distributed across several plant genera within the Rutaceae family, particularly in species such as Haplophyllum sieversii, Toddalia asiatica, and various Flindersia species [4] [1] [5]. These plants have traditionally been used in folk medicine across different regions, providing ethnobotanical validation for their bioactivity. The structural framework of this compound places it within the broader class of pyranoquinoline alkaloids, which are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological profiles and presence in numerous bioactive natural products [6] [7]. The consistent presence of this compound across multiple genera within Rutaceae suggests both chemotaxonomic significance and evolutionary conservation potentially linked to ecological defense mechanisms [5].
The initial critical step in this compound isolation involves careful selection and authentication of plant material. Research indicates that this compound has been successfully isolated from aerial parts of Haplophyllum sieversii and leaves of Toddalia asiatica [4] [1]. Plants should be collected at appropriate maturity stages, preferably during active growth phases when alkaloid production is typically optimized. Proper taxonomic identification by a qualified botanist is essential, with voucher specimens deposited in herbariums for future reference. Upon collection, plant materials should be rapidly processed to prevent enzymatic degradation—typically through shade drying at room temperature to preserve heat-sensitive compounds, followed by grinding to a fine powder using a mechanical mill to increase surface area for extraction [1] [3]. The powdered plant material should be stored in airtight containers protected from light and moisture until extraction procedures begin.
The extraction of this compound from plant matrices employs polarity-based separation through successive solvent extraction. The process begins with defatting using non-polar solvents like hexane to remove lipids and chlorophyll, followed by extraction with solvents of intermediate polarity where this compound is preferentially soluble.
Table 1: Solvent Systems for this compound Extraction from Various Plant Sources
| Plant Source | Optimal Extraction Solvent | Extraction Duration | Temperature Conditions |
|---|---|---|---|
| Toddalia asiatica leaves | Ethyl acetate | 48 hours | Room temperature with occasional shaking |
| Haplophyllum sieversii aerial parts | Hexane:ethyl acetate:water (H:EtOAc:H₂O) | Not specified | Room temperature |
| General Rutaceae species | Chloroform or ethyl acetate | 24-48 hours | Room temperature |
For Toddalia asiatica, the ethyl acetate fraction has demonstrated the highest this compound yield and bioactivity [1] [3]. In the case of Haplophyllum sieversii, a triple solvent system of hexane:ethyl acetate:water (H:EtOAc:H₂O) has been successfully employed for initial crude extraction [4]. The extraction is typically performed through maceration with occasional agitation to facilitate compound diffusion from plant tissues into the solvent. After extraction, the solvent is removed under reduced pressure using a rotary evaporator at temperatures not exceeding 40°C to prevent thermal degradation of the alkaloid, yielding a crude extract rich in this compound and other secondary metabolites [4] [1].
Bioassay-guided fractionation represents a strategic approach for isolating this compound from complex plant extracts by leveraging its biological activity to track the isolation process. This method employs sequential biological testing to identify fractions containing the target compound based on their antimicrobial or antifungal properties [4]. The process begins by subjecting the crude extract to preliminary antimicrobial screening against appropriate indicator microorganisms, such as Colletotrichum species, Bacillus subtilis, or Staphylococcus aureus, to confirm bioactivity [4] [1]. Following confirmation, the active crude extract is fractionated using chromatographic techniques, and each resulting fraction is tested for bioactivity to identify those containing the active principle—this compound.
The power of this approach was demonstrated in the isolation of this compound from Haplophyllum sieversii, where bioautographical methods directed the fractionation process toward the bioactive components [4]. This method ensures that isolation efforts focus specifically on compounds contributing to the observed biological effects, efficiently separating this compound from co-occurring but biologically less relevant metabolites. Through this targeted approach, researchers can simultaneously isolate this compound and validate its biological activity, making it an efficient strategy for natural product drug discovery.
Chromatographic separation is fundamental to obtaining pure this compound from active crude extracts. The process typically employs a combination of open-column chromatography and thin-layer chromatography (TLC) techniques with appropriate stationary and mobile phases.
Table 2: Chromatographic Systems for this compound Isolation and Analysis
| Chromatographic Method | Stationary Phase | Mobile Phase System | Detection Method |
|---|---|---|---|
| Thin-layer chromatography (TLC) | Silica gel GF₂₅₄ | Ethyl acetate:methanol (appropriate polarity) | UV light at 254 nm |
| Open-column chromatography | Silica gel (60-120 mesh) | Gradient of hexane:ethyl acetate | UV-active fractions collected |
| LC-MS/MS analysis | C18 reverse phase | Acetonitrile:water gradient | Mass spectrometry |
| Final purification | Sephadex LH-20 or preparative TLC | Methanol or methanol:chloroform | UV visualization |
For initial fractionation, silica gel column chromatography with a gradient solvent system of increasing polarity (typically starting with hexane and progressively increasing ethyl acetate concentration) effectively separates this compound from other extract components [4] [1]. The process is monitored by analytical TLC on silica gel plates with UV detection at 254 nm. Further purification of this compound-rich fractions can be achieved through size-exclusion chromatography using Sephadex LH-20 or preparative thin-layer chromatography [1]. For more advanced analysis and validation, LC-MS/MS with reverse-phase C18 columns and acetonitrile:water gradients provides high-resolution separation and characterization [5]. Throughout the chromatographic process, fractions are monitored for this compound presence using TLC comparison with authentic standards when available, and fractions showing homogeneous this compound content are pooled for final characterization.
The structural characterization of this compound relies on a comprehensive spectroscopic approach combining multiple techniques to confirm both molecular structure and stereochemistry. X-ray crystallography has been successfully employed as a definitive method for this compound structure confirmation, providing unambiguous evidence of its molecular architecture, including the 2,6-dihydro-2,2-dimethyl-5H-pyrano[3,2-c]quinoline-5-one framework [1] [2]. This technique offers precise bond length and angle measurements, confirming the fusion of pyran and quinoline rings and the spatial orientation of the dimethyl substituents.
Complementary to X-ray analysis, NMR spectroscopy provides essential information about the molecular environment of each proton and carbon atom. Both ¹H-NMR and ¹³C-NMR spectra yield critical data on proton coupling patterns, carbon hybridization, and functional group identification. Mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS), delivers accurate molecular weight confirmation and formula assignment [5]. Additional spectroscopic methods include UV-Vis spectroscopy, which characteristically reveals absorption maxima consistent with the conjugated pyranoquinoline system, and IR spectroscopy for identifying characteristic functional group vibrations such as the lactone carbonyl stretch typically observed around 1700 cm⁻¹. The combination of these techniques provides a robust framework for unequivocal this compound identification.
This compound exhibits distinctive spectral properties that facilitate its identification and differentiation from related alkaloids. The compound demonstrates characteristic UV absorption maxima attributable to its conjugated heteroaromatic system, with typical patterns resembling other pyrano[3,2-c]quinoline alkaloids [6]. The mass spectral profile of this compound shows a molecular ion peak at m/z 251.1154 (calculated for C₁₅H₁₃NO₂) along with characteristic fragmentation patterns that provide structural insights through diagnostic fragment ions [5].
The NMR fingerprint of this compound reveals distinctive signals, including singlets corresponding to the two geminal methyl groups attached to the pyran ring carbon typically between δ 1.4-1.5 ppm in ¹H-NMR, and a characteristic lactone carbonyl signal around δ 160-165 ppm in ¹³C-NMR [6] [5]. The aromatic region displays characteristic multiplets corresponding to the fused benzene ring protons, while the pyran ring protons show distinctive coupling patterns. These spectral signatures, when considered collectively, provide a reliable basis for this compound identification even in complex mixtures and help distinguish it from structurally related alkaloids such as haplamine, anhydroevoxine, and other pyranoquinoline derivatives that may co-occur in the same plant sources [4].
Successful isolation of this compound requires careful optimization of several parameters to maximize yield and purity. If initial extraction yields are low, consider extending extraction time or employing sonication-assisted extraction to improve compound release from plant matrices. When encountering poor separation during chromatography, optimize mobile phase polarity by adjusting the ratio of non-polar to polar solvents—typically testing various proportions of hexane:ethyl acetate or chloroform:methanol systems [4] [1]. For persistent co-elution issues, consider incorporating basic modifiers like triethylamine (0.1-1%) in the mobile phase to suppress silanol interactions and improve peak shape.
If crystallization attempts prove challenging, employ gradient cooling from elevated temperatures to room temperature followed by refrigeration, or consider vapor diffusion methods using solvents like hexane diffusing into a concentrated this compound solution in ethyl acetate or chloroform. When scaling up the isolation process, be mindful that separation efficiency may decrease—address this by increasing column diameter rather than height, using smaller particle size stationary phases for improved resolution, or implementing stepwise gradient elution instead of continuous gradients. For plants with seasonal variation in this compound content, conduct harvest time optimization studies by collecting material at different growth stages and months to identify peak production periods.
The successful isolation of this compound enables further investigation into its pharmacological potential and possible development into therapeutic agents. Research has demonstrated this compound's broad-spectrum antimicrobial activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 62.5 µg/ml, and various dermatophytic fungi including Trichophyton species with consistent MIC values of 62.5 µg/ml [1] [3]. Additionally, this compound has shown promising antifungal activity against plant pathogens such as Colletotrichum species, suggesting potential agricultural applications [4]. These findings validate the traditional use of this compound-containing plants in ethnomedicine and provide scientific basis for further development.
Future research directions should focus on structure-activity relationship studies to develop this compound analogs with enhanced potency and improved pharmacological profiles [6]. The synthetic accessibility of the pyrano[3,2-c]quinolone nucleus has been demonstrated through diastereoselective synthesis approaches, opening possibilities for library development and lead optimization [6]. Other promising avenues include investigating this compound's synergistic effects with conventional antibiotics to address antimicrobial resistance, exploring its anticancer potential given the documented activity of related pyranoquinoline alkaloids, and developing novel formulation strategies to overcome potential solubility limitations [6] [7]. The continued development of efficient isolation protocols will ensure reliable access to this compound for these advanced investigations.
The entire process for this compound isolation and characterization can be visualized through the following experimental workflow, which outlines the key steps from plant material to identified compound:
Figure 1: Experimental workflow for the isolation and characterization of this compound from plant material. The process begins with proper plant selection and preparation, proceeds through extraction and bioassay-guided fractionation, and culminates in purification and structural characterization.
This compound is a pyranoquinoline alkaloid first isolated from Flindersia australis R.Br. (Rutaceae family) that has gained significant attention in medicinal chemistry due to its diverse biological activities and unique chemical structure. The compound features a quinoline core fused with a pyran ring, creating a rigid, planar structure that facilitates interactions with various biological targets. With a molecular formula of C({14})H({13})NO(_{2}) and molecular weight of 227.26 g/mol, this compound exhibits a melting point of 185-186°C (decomposition) and a predicted boiling point of 441.0±45.0°C [1]. Its structural complexity combined with synthetic accessibility makes it an attractive scaffold for drug discovery efforts targeting various diseases, including cancer, diabetes, and microbial infections.
The growing interest in this compound stems from its multifaceted pharmacological profile, which includes demonstrated antiproliferative, antidiabetic, antimicrobial, and insulin-sensitizing properties. As natural product-based drug discovery continues to provide valuable therapeutic leads, this compound represents a promising structural template for development into clinically relevant agents. These application notes provide comprehensive synthetic protocols and biological evaluation methodologies to facilitate research on this valuable chemical scaffold.
This compound (CAS No. 523-64-8) is characterized by a pentacyclic structure consisting of a quinoline moiety annulated with a pyran ring. The compound exists as a lactam tautomer in its ground state, with computational studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level revealing potential for 1,3-type proton tautomerism and valence tautomerism involving the embedded pyran moiety [2]. The predicted pK(_a) of this compound is 12.61±0.40, indicating its weakly basic character, while the predicted density is 1.25±0.1 g/cm³ [1].
Table 1: Physicochemical Properties of this compound
| Property | Value/Description |
|---|---|
| CAS Number | 523-64-8 |
| Molecular Formula | C({14})H({13})NO(_{2}) |
| Molecular Weight | 227.26 g/mol |
| Melting Point | 185-186°C (decomp) |
| Boiling Point | 441.0±45.0 °C (Predicted) |
| Density | 1.25±0.1 g/cm³ (Predicted) |
| pK(_a) | 12.61±0.40 (Predicted) |
| Tautomerism | Exhibits 1,3-type proton tautomerism and valence tautomerism |
The planar structure of this compound contributes to its DNA intercalation potential, while the lactam group provides hydrogen bonding capability important for molecular recognition processes in biological systems. Recent DFT studies have investigated transition states for valence tautomerism, providing insights into the structural dynamics that may influence its biological activity [2].
Thangavel et al. (2007) developed an efficient two-step synthesis of pyranoquinoline alkaloids including this compound, khaplofoline, and haplamine [3]. This method offers advantages of short reaction sequence, good overall yield, and operational simplicity compared to earlier approaches.
Several alternative syntheses of this compound have been reported in the literature:
Table 2: Comparison of this compound Synthesis Methods
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Two-Step Synthesis [3] | 4-hydroxyquinolin-2(1H)-one + isoprene | PPA, 80-90°C; then Pd/C or DDQ, xylene, reflux | Good yield, step economy, access to analogues | Requires two steps, moderate temperatures |
| Yb(OTf)(_3)-Catalyzed [2] | Not specified | Yb(OTf)(_3), one-pot conditions | One-pot procedure, mild conditions | Catalyst cost, potential moisture sensitivity |
| ZnCl(_2)-Catalyzed Domino [2] | Three-component reaction | ZnCl(_2) catalysis, domino process | Atom economy, molecular complexity in one step | Potential regioselectivity issues |
The following diagram illustrates the workflow for the two-step synthesis of this compound:
Recent computational studies have provided valuable insights into the structural behavior of this compound. Türker (2020) investigated the tautomerism in this compound using density functional theory at the B3LYP/6-311++G(d,p) level [2]. The study revealed that:
These findings are significant for understanding the molecular recognition and binding interactions of this compound with biological targets, as tautomeric forms can dramatically influence hydrogen bonding capacity and molecular geometry.
Molecular docking studies have been employed to elucidate the molecular basis of this compound's biological activities:
Antidiabetic Activity: Irudayaraj et al. (2014) performed molecular docking of this compound with targets related to β-cell protection, demonstrating that this compound could improve diabetic conditions by increasing insulin secretion from remnant or regenerated pancreatic beta cells and promoting insulin sensitization and glucose uptake activities [5].
Anticancer Potential: Erazua et al. (2023) conducted QSAR, molecular docking, and ADMET screening of tetrahydroquinoline derivatives (including this compound analogs) as anti-small cell lung cancer agents [6] [7]. The molecular docking analysis revealed that certain tetrahydroquinoline derivatives demonstrated strong binding affinity (-10.1 kcal/mol) toward epidermal growth factor receptor (EGFR, PDB ID: 4LRM), a key target in non-small cell lung cancer treatment.
The following diagram illustrates the molecular docking workflow for this compound:
This compound and its analogs demonstrate significant antiproliferative potential against various cancer cell lines:
Lung Cancer Applications: Erazua et al. (2023) developed a statistically significant QSAR model (R² = 0.9525, R²adj = 0.9314) for tetrahydroquinoline derivatives against A549 human lung cancer cell lines [6] [7]. The study identified specific compounds with IC(_{50}) values as low as 0.69 μM, demonstrating the potential of this compound analogs as anti-epidermal growth factor receptor (EGFR) agents for non-small cell lung cancer treatment.
Molecular Mechanisms: The anticancer activity is attributed to interactions with key biological targets, including:
Irudayaraj et al. (2017) comprehensively evaluated the antidiabetic potential of this compound isolated from Toddalia asiatica [8]. The study revealed multiple mechanisms of action:
Table 3: Experimental Results of this compound in Type 2 Diabetic Rats
| Parameter | Diabetic Control | This compound (20 mg/kg) | This compound (40 mg/kg) |
|---|---|---|---|
| Fasting Blood Glucose | Significantly elevated | Significant reduction (P ≤ 0.05) | Significant reduction (P ≤ 0.005) |
| Insulin Level | Decreased | Restored toward normal | Restored toward normal |
| HDL Cholesterol | Decreased | Significant increase | Significant increase |
| LDL Cholesterol | Increased | Significant decrease | Significant decrease |
| SOD, CAT, GSH | Decreased | Significant restoration | Significant restoration |
| MDA Level | Increased | Significant reduction | Significant reduction |
| GLUT4 Expression | Reduced | Significant upregulation | Significant upregulation |
| PPARγ Expression | Reduced | Significant enhancement | Significant enhancement |
Duraipandiyan and Ignacimuthu (2009) evaluated the antimicrobial potential of this compound isolated from Toddalia asiatica [2]. The study demonstrated:
This compound represents a privileged structural scaffold with demonstrated potential for development into therapeutic agents for multiple disease states. The synthetic protocols outlined herein, particularly the efficient two-step method using readily available starting materials, provide practical access to this natural product and its analogs. The comprehensive biological evaluation data, including antidiabetic, anticancer, and antimicrobial activities, supported by computational studies elucidating mechanism of action, position this compound as a promising lead compound. Researchers are encouraged to leverage these application notes and protocols to advance the medicinal chemistry of pyranoquinoline alkaloids, with particular attention to optimizing pharmacokinetic properties and demonstrating in vivo efficacy in relevant disease models.
This compound is a naturally occurring quinoline alkaloid found in various plant species belonging to the Rutaceae family, particularly within the Flindersia and Vepris genera. This biologically active compound features a characteristic pyranoquinoline structure that incorporates a lactam (amide-like) functional group, making it an excellent subject for computational analysis using Density Functional Theory (DFT). The presence of both lactam and pyran moieties in its molecular architecture gives rise to interesting chemical phenomena such as tautomerism and diverse electronic properties that can be thoroughly investigated through computational approaches [1]. Recent studies have also identified novel derivatives of this compound with potential anti-HIV activity, specifically demonstrating inhibitory effects against HIV-1 reverse transcriptase, highlighting its relevance to drug development research [2].
Density Functional Theory represents a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and condensed phases. In DFT, the properties of a many-electron system can be determined using functionals (functions of functions) that depend on the spatially dependent electron density rather than the more complex many-body wavefunction. This approach significantly reduces computational cost while maintaining reasonable accuracy, making it particularly suitable for medium to large-sized organic molecules like this compound [3]. The fundamental principle of DFT is based on the Hohenberg-Kohn theorems, which demonstrate that the ground-state properties of a many-electron system are uniquely determined by its electron density, effectively reducing the many-body problem of N electrons with 3N spatial coordinates to just three spatial coordinates [3].
The molecular structure of this compound must be properly prepared before performing any DFT calculations. The protocol begins with constructing the initial molecular geometry based on experimental crystal structure data when available, or alternatively, using molecular building tools in computational chemistry software packages.
This compound contains both lactam and pyran moieties that can undergo different forms of tautomerism, requiring specific computational approaches:
1,3-Type Proton Tautomerism:
Valence Tautomerism in Pyran Moisty:
Table 1: DFT Calculation Parameters for this compound Tautomerism Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Functional | B3LYP | Hybrid functional for exchange-correlation energy |
| Basis Set | 6-311++G(d,p) | Triple-zeta with polarization and diffuse functions |
| Integration Grid | Ultrafine (99,590) | Accurate numerical integration |
| SCF Convergence | Tight (10⁻⁸ a.u.) | Accurate self-consistent field solution |
| Solvation Model | PCM (various solvents) | Environment effects on tautomer equilibrium |
| Dispersion Correction | GD3BJ | Account for van der Waals interactions |
Frontier Molecular Orbital analysis provides crucial insights into the chemical reactivity and stability of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) represent the most chemically significant orbitals in molecular interactions and reactions.
Orbital Energy Calculations:
Chemical Interpretation:
Global reactivity descriptors are quantum chemical parameters derived from FMO energies that provide quantitative measures of a molecule's chemical behavior. These descriptors can be calculated using the following protocol:
Calculation Procedure:
Application to this compound:
Table 2: Global Reactivity Descriptors for this compound and Derivatives
| Reactivity Descriptor | Calculation Formula | Chemical Significance | Typical Range for this compound |
|---|---|---|---|
| Ionization Potential (IP) | -E_HOMO | Electron-donating ability | 6.5-7.5 eV |
| Electron Affinity (EA) | -E_LUMO | Electron-accepting ability | 0.5-1.5 eV |
| Chemical Potential (μ) | (E_HOMO + E_LUMO)/2 | Tendency of electrons to escape | -3.5 to -4.5 eV |
| Global Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to charge transfer | 2.5-3.5 eV |
| Electrophilicity Index (ω) | μ²/2η | Electrophilic character | 1.0-2.5 eV |
For evaluating the potential antioxidant activity of this compound and its derivatives, DFT provides methods to calculate parameters related to radical scavenging activity:
Bond Dissociation Enthalpy (BDE) Calculation:
Alternative Antioxidant Mechanisms:
Interpreting computational results for this compound tautomerism requires careful analysis of relative energies and transition states:
Energy Difference Calculations:
Transition State Analysis:
Validating computational methods is essential to ensure reliability of DFT results for this compound:
Basis Set Convergence Testing:
Functional Selection Criteria:
Limitations and Considerations:
Molecular docking combined with DFT calculations provides powerful insights into this compound's potential biological activities:
DFT-Optimized Ligand Preparation:
Binding Affinity Predictions:
Recent studies have identified N-acetoxymethyl derivatives of this compound as potential inhibitors of HIV-1 reverse transcriptase [2]. The following protocol outlines the DFT application in this context:
Derivative Design and Optimization:
Mechanism of Action Studies:
The following diagram illustrates the complete DFT workflow for this compound analysis from initial structure preparation to applications in drug development:
While not directly studied for this compound, DFT analysis of catalyst poisoning provides an excellent case study for demonstrating advanced applications of these methods. The following protocol, adapted from furan interaction with Ziegler-Natta catalysts [4], can be transferred to study this compound in various contexts:
Adsorption Energy Calculations:
Electronic Structure Analysis:
Table 3: DFT Analysis of this compound-Catalyst Interactions
| Calculation Type | Methodology | Information Obtained | Application Example |
|---|---|---|---|
| Adsorption Energy | Geometry optimization of complex | Binding strength | Catalyst poisoning potential |
| Charge Transfer | Population analysis (NPA, Mulliken) | Electron donation/acceptance | Interaction with metal centers |
| Fukui Functions | Finite difference method using atomic charges | Reactive sites prediction | regioselectivity in reactions |
| Energy Decomposition | EDA, NOCV analysis | Interaction components | Nature of this compound-metal bonding |
These application notes and protocols provide comprehensive guidelines for conducting DFT studies on this compound and related natural products. The methodologies outlined here enable researchers to systematically investigate the electronic structure, tautomeric behavior, and chemical reactivity of this biologically relevant alkaloid. By following standardized computational protocols, results across different research groups can be more readily compared and validated. The integration of DFT calculations with experimental observations continues to be a powerful approach in natural product chemistry and drug development, offering molecular-level insights into the properties and activities of complex organic molecules like this compound.
This compound is a naturally occurring quinoline alkaloid isolated from the leaves of Toddalia asiatica (L.) Lam., a plant traditionally used in Ayurvedic medicine for the treatment of diabetes. [1] [2] This compound has demonstrated significant antidiabetic properties in experimental models of type 2 diabetes, exhibiting potent glucose-lowering effects and insulin-sensitizing activity. [1] this compound functions through a unique dual mechanism involving the enhancement of glucose uptake via GLUT4 translocation and PPARγ agonism, positioning it as a promising candidate for the development of novel therapeutic agents for type 2 diabetes mellitus (T2DM). [2]
The global prevalence of T2DM continues to rise, with projections estimating 366 million affected individuals by 2030, highlighting the urgent need for more effective therapeutic interventions. [1] Current insulin-sensitizing medications, particularly the thiazolidinedione class of PPARγ agonists, are limited by significant side effects including hepatotoxicity, weight gain, edema, and increased cardiovascular risk. [1] this compound represents a potential alternative with a favorable safety profile and multimodal activity that addresses both hyperglycemia and associated lipid abnormalities. The compound's ability to restore GLUT4 expression in adipose tissue and skeletal muscle, while simultaneously activating AMPK phosphorylation and PPARγ signaling, makes it a valuable investigational agent and pharmacological tool for understanding insulin sensitization mechanisms. [2]
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Source | Leaves of Toddalia asiatica (L.) Lam. (Rutaceae family) |
| Chemical Class | Quinoline alkaloid |
| Traditional Use | Ayurvedic medicine for diabetes treatment |
| Molecular Targets | GLUT4 translocation, PPARγ agonism, AMPK activation |
| Therapeutic Effects | Antidiabetic, antilipidemic, antioxidant |
| Experimental Models | HFD/STZ-induced type 2 diabetic rats |
GLUT4 (glucose transporter type 4) represents the primary insulin-responsive glucose transporter responsible for facilitating glucose uptake into skeletal muscle and adipose tissue following food consumption. [3] Under basal conditions, GLUT4 proteins are predominantly sequestered within intracellular storage compartments, including endosomal membranes, the trans-Golgi network, and specialized GLUT4 storage vesicles (GSVs). [4] Upon insulin stimulation, these vesicles undergo rapid translocation to the plasma membrane, where they fuse and incorporate GLUT4 transporters into the membrane, dramatically increasing the cell's capacity for glucose uptake. [3] This process represents the rate-limiting step in insulin-stimulated glucose disposal and is significantly impaired in insulin-resistant states such as type 2 diabetes. [5]
The translocation of GLUT4 occurs through a complex regulated recycling process involving multiple coordinated steps: endocytosis, sorting into GSVs, exocytosis, tethering, docking, and fusion of the vesicles with the plasma membrane. [3] Insulin signaling through the PI3K-Akt pathway plays a central role in regulating this process, with additional contributions from APS-dependent signaling pathways. [3] In skeletal muscle, contraction-stimulated pathways also promote GLUT4 translocation through both insulin-dependent and insulin-independent mechanisms, providing an alternative pathway for enhancing glucose uptake during physical activity. [4]
This compound enhances glucose uptake through multiple complementary mechanisms that target both the insulin signaling pathway and direct regulation of GLUT4 trafficking. In diabetic rat models, this compound treatment effectively restored GLUT4 protein expression in both adipose tissue and skeletal muscle, addressing the fundamental defect in glucose transporter availability characteristic of insulin resistance. [2] The compound additionally functions as a PPARγ agonist, activating the peroxisome proliferator-activated receptor gamma, a nuclear receptor that regulates genes involved in glucose and lipid metabolism. [1] PPARγ activation enhances insulin sensitivity and promotes GLUT4 expression, creating a positive feedback loop that sustains improved glucose homeostasis.
Further mechanistic studies reveal that this compound stimulates AMPK phosphorylation, activating this key metabolic sensor that regulates cellular energy homeostasis. [2] AMPK activation promotes glucose uptake through both insulin-dependent and insulin-independent pathways, potentially explaining this compound's efficacy in insulin-resistant states. The compound's antioxidant properties additionally contribute to its therapeutic effects by reducing oxidative stress, which is known to impair insulin signaling and GLUT4 translocation. [1] [2] Through this multifaceted mechanism, this compound addresses multiple pathological features of type 2 diabetes simultaneously, distinguishing it from more targeted therapeutic approaches.
Table 2: Comparison of GLUT4 Translocation Assay Methods
| Assay Method | Principle | Throughput | Key Readouts | Applications |
|---|---|---|---|---|
| Flow Cytometry [6] | Anti-GLUT4 antibodies binding to extracellular epitopes | Medium | Fluorescence intensity, % positive cells | Quantitative measurement in cell populations |
| Immunofluorescence Microscopy [4] | Colocalization of GLUT4 with plasma membrane markers | Low | Pearson's correlation coefficient, cluster analysis | Subcellular localization and distribution |
| Live-Cell Imaging [7] [5] | GFP-tagged GLUT4 constructs | Medium | Temporal dynamics, membrane trafficking | Real-time translocation kinetics, circadian studies |
| TRF Assay [8] | Dual-tagged GLUT4 in fixed cells | High | Time-resolved fluorescence | High-throughput screening |
| Colorimetric Assay [9] | myc-tagged GLUT4 with HRP detection | Medium | Absorbance measurements | Compound screening in 96-well format |
The antidiabetic efficacy of this compound has been comprehensively evaluated in a high-fat diet/streptozotocin (HFD/STZ)-induced type 2 diabetic rat model, which recapitulates key features of human disease including insulin resistance, dyslipidemia, and hyperglycemia. [1] [2] In this model, this compound administration at doses of 20 mg/kg and 40 mg/kg body weight over 28 days produced a dose-dependent reduction in fasting blood glucose levels, with the higher dose demonstrating efficacy comparable to the standard antidiabetic drug pioglitazone. [2] The glucose-lowering effects were accompanied by significant improvements in insulin sensitivity, as evidenced by reduced plasma insulin concentrations and enhanced response in insulin tolerance tests. [1]
Beyond glycemic control, this compound treatment produced substantial beneficial effects on lipid metabolism, significantly reducing circulating levels of total cholesterol, triglycerides, and free fatty acids in diabetic rats. [2] The compound also demonstrated potent antioxidant activity, increasing the activities of key antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) while reducing markers of oxidative stress. [1] This multifactorial improvement in both metabolic parameters and redox balance underscores the potential of this compound to address multiple pathological components of type 2 diabetes simultaneously, potentially providing advantages over more narrowly targeted therapeutic agents.
This compound significantly improved glucose tolerance in diabetic rats following an oral glucose challenge, with both 20 mg/kg and 40 mg/kg doses producing substantial reductions in blood glucose levels at 60 and 120 minutes post-administration. [1] This enhanced glucose disposal directly reflects improved insulin-stimulated glucose uptake in peripheral tissues, consistent with this compound's mechanism of action on GLUT4 translocation. Tissue analysis revealed that this compound treatment restored GLUT4 protein expression in both skeletal muscle and adipose tissue, addressing the fundamental defect in glucose transporter expression characteristic of insulin-resistant states. [2]
The compound additionally increased the expression and activation of AMPK (AMP-activated protein kinase) in these tissues, enhancing insulin sensitivity and promoting glucose uptake through both insulin-dependent and insulin-independent pathways. [2] The PPARγ agonistic activity of this compound further contributed to improved insulin sensitivity and metabolic regulation, positioning the compound as a unique multifunctional agent with complementary mechanisms of action. [1] These tissue-specific effects translated to improved systemic metabolic homeostasis, with this compound treatment reducing body weight gain and improving both renal function markers and lipid profiles in diabetic animals. [2]
Table 3: In Vivo Effects of this compound in HFD/STZ-Induced Diabetic Rats
| Parameter | This compound 20 mg/kg | This compound 40 mg/kg | Pioglitazone (Standard) |
|---|---|---|---|
| Fasting Blood Glucose | Significant reduction | Significant reduction | Significant reduction |
| Plasma Insulin | Significant decrease | Significant decrease | Significant decrease |
| Total Cholesterol | Significant reduction | Significant reduction | Significant reduction |
| Triglycerides | Significant reduction | Significant reduction | Significant reduction |
| Free Fatty Acids | Significant reduction | Significant reduction | Significant reduction |
| SOD, CAT, GPx | Significant increase | Significant increase | Moderate increase |
| GLUT4 Expression | Restoration in muscle and adipose | Restoration in muscle and adipose | Restoration in muscle and adipose |
| AMPK Phosphorylation | Enhanced | Enhanced | Moderate enhancement |
Flow cytometry provides a robust, quantitative method for detecting GLUT4 translocation to the plasma membrane in response to insulin or insulin-sensitizing compounds like this compound. [6] This approach utilizes antibodies specific for extracellular epitopes of GLUT4, which selectively bind to transporters that have translocated to the cell surface without permeabilizing the cells. The method offers several advantages including rapid processing (less than 4 hours, including insulin incubation), quantitative data output, and the ability to analyze a wide range of cell numbers (from 3,000 to 1 million cells per condition). [6] The protocol involves staining live cells with anti-GLUT4 primary antibodies followed by fluorophore-conjugated secondary antibodies during insulin stimulation, fixing the cells, and analyzing fluorescence intensity via flow cytometry.
Key experimental considerations for flow cytometry-based GLUT4 translocation assays include appropriate serum starvation prior to stimulation (typically overnight) to establish baseline conditions, careful antibody titration to ensure specific signal detection, and inclusion of proper controls including unstimulated cells and isotype controls for gating. [6] Data analysis involves gating on live cells based on forward and side scatter profiles, followed by quantification of mean fluorescence intensity (MFI) in the appropriate channel. Results are typically normalized to MFI of unstimulated cells, with insulin-treated positive controls demonstrating assay validity. [6] This method is particularly suitable for dose-response studies of compounds like this compound and for comparative analysis of GLUT4 translocation efficiency across different experimental conditions or cell types.
Live-cell imaging approaches utilizing GFP-tagged GLUT4 constructs enable real-time visualization and quantification of GLUT4 translocation dynamics in response to insulin and insulin-sensitizing compounds. [7] [5] These systems typically employ stable cell lines expressing GLUT4 tagged with enhanced GFP (eGFP), often in combination with other tags such as c-myc epitopes to enable simultaneous surface detection. [8] [5] The major advantage of this approach is the ability to monitor temporal dynamics of GLUT4 trafficking without fixing cells, providing insights into the kinetics of translocation and recycling processes. Recent applications include the investigation of circadian regulation of insulin sensitivity using such live-cell assays. [7]
For this compound studies, live-cell GLUT4 translocation assays enable detailed investigation of the compound's effects on translocation kinetics and potential modulation by circadian regulators. Experimental implementation requires specialized imaging systems with environmental control (temperature, CO₂) and time-lapse capabilities, coupled with sensitive detection systems such as cooled charge-coupled device (CCD) cameras. [5] Data analysis involves quantification of GFP fluorescence at the plasma membrane over time, often using automated image analysis algorithms to track vesicle movement and fusion events. This approach was instrumental in identifying Per3 as a novel circadian regulator of insulin sensitivity, demonstrating the utility of live-cell assays for discovering new regulatory mechanisms. [7]
The development of high-throughput compatible assays for GLUT4 translocation has enabled systematic screening of compound libraries for insulin-sensitizing activity, including evaluation of natural products like this compound. [8] These approaches often utilize engineered cell lines stably expressing dual-tagged GLUT4 reporters (e.g., c-Myc and eGFP tags) in combination with recombinant insulin signaling components such as IRS1 to enhance insulin responsiveness in heterologous systems. [8] Detection methods adapted for high-throughput screening include time-resolved fluorescence (TRF) assays in 96-well or 384-well formats, which provide robust quantification while minimizing background interference.
Validation of these systems has demonstrated appropriate insulin responsiveness, inhibition by PI3K and Akt inhibitors, and induction of insulin resistance following palmitate treatment. [8] These models have been further validated using siRNA knockdown of known negative regulators of insulin signaling (PTEN, PTP1B, JNK1, S6K1, and PKCθ), which enhanced GLUT4 translocation specifically in insulin-resistant conditions. [8] For this compound research, such high-throughput approaches facilitate systematic structure-activity relationship studies and combination therapy screening, accelerating the development of optimized therapeutic candidates based on the this compound scaffold.
This protocol describes a quantitative method for measuring GLUT4 translocation using flow cytometry, applicable for evaluating compounds like this compound in various cell models. [6]
Materials and Reagents:
Procedure:
Cell Preparation: Culture cells during active growth phase (60-80% confluency). Serum-starve cells overnight to establish baseline. Plate cells at 0.1 million per well in 24-well plates in 0.5 mL serum-free medium. Incubate at 37°C, 5% CO₂ for 30 minutes to 2 hours for recovery from trypsinization. [6]
Antibody Preparation: Mix primary anti-GLUT4 antibody with fluorophore-conjugated secondary antibody (5:1 ratio) × number of wells. Incubate mixture for 10 minutes at room temperature in the dark. [6]
Compound/Stimulation Preparation: Prepare 2X working stocks of insulin and test compounds (this compound) in serum-free medium.
Staining and Stimulation: Gently add 6 μL antibody mixture and 0.5 mL 2X compound/insulin stock to wells containing cells. Avoid medium turbulence. Incubate at 37°C, 5% CO₂ for 30 minutes in the dark. [6]
Fixation: Add 0.5 mL PBS + 1% PFA to each well without disturbing cells. Incubate for 20 minutes at room temperature in the dark. [6]
Cell Harvesting: For adherent cells, gently detach using cell lifters. Transfer cells to flow cytometry tubes and centrifuge to pellet cells. Wash pellet twice with 1 mL PBS and resuspend in 0.4 mL PBS + 1% PFA. [6]
Flow Cytometry Analysis: Set wide gate around viable cells using FSC/SSC parameters. Use negative controls (unstimulated cells or isotype controls) to set FL1 parameters. Acquire data from at least 10,000 cells per tube. [6]
Data Analysis: Gate viable cell population in FSC vs SSC plot. Plot histogram of fluorescence intensity versus cell count. Calculate mean and median fluorescence intensity for each population. Normalize data to values obtained without insulin stimulation. [6]
This protocol utilizes dual-labeled HA-GLUT4-GFP constructs for simultaneous visualization of surface and total GLUT4 pools. [10]
Materials and Reagents:
Procedure:
Cell Preparation and Plating: Plate cells expressing HA-GLUT4-GFP on appropriate imaging dishes (e.g., glass-bottom dishes). Culture until desired differentiation state (e.g., fully differentiated adipocytes or myotubes). [10]
Serum Starvation: Incubate cells in serum-free medium for 2-4 hours prior to experiment to establish baseline GLUT4 distribution.
Live-Cell Imaging Setup: Place cells on pre-warmed microscope stage with environmental control (37°C, 5% CO₂). Acquire baseline images of GFP distribution.
Compound Treatment and Surface Labeling: Add this compound or control compounds. For fixed-time point measurements, add anti-HA antibody to medium during stimulation to label surface-exposed GLUT4. [10]
Real-Time Imaging: Continuously monitor GFP fluorescence distribution following compound addition. Acquire images at regular intervals (e.g., every 2-5 minutes) for desired duration (typically 30-60 minutes).
Fixation and Secondary Staining (if required): For endpoint measurements, fix cells with 3% PFA after stimulation. Quench with 100 mM glycine. Incubate with fluorescent secondary antibody to detect surface HA-GLUT4. [9]
Image Analysis: Quantify GFP intensity at plasma membrane versus cytosol. Calculate translocation index as membrane/cytoplasmic ratio. For dual-label experiments, determine percentage of GLUT4 at surface using HA signal normalized to total GFP signal. [10]
The following diagram illustrates the key signaling pathways through which this compound enhances GLUT4 translocation and glucose uptake:
Figure 1: Signaling Pathways of this compound-Mediated GLUT4 Translocation - This diagram illustrates the molecular mechanisms through which this compound enhances GLUT4 translocation and glucose uptake, including PI3K-Akt signaling, AMPK activation, and PPARγ agonism.
This protocol adapts GLUT4 translocation measurement for high-throughput screening applications using TRF detection. [8]
Materials and Reagents:
Procedure:
Cell Plating: Plate HEK-293.IRS1.GLUT4 cells in 96-well or 384-well microplates at optimized density. Culture until 80-90% confluency.
Optional Insulin Resistance Induction: For validation studies, treat cells with palmitate (0.5-1.0 mM for 16-24 hours) to induce insulin resistance. [8]
Compound Treatment: Add this compound or control compounds in concentration-response format. Include insulin as positive control and PI3K/Akt inhibitors as negative controls.
Surface Labeling: Fix cells with 3% PFA without permeabilization. Incubate with anti-c-Myc primary antibody followed by TRF-compatible secondary antibody. [8]
TRF Measurement: Measure time-resolved fluorescence using appropriate plate reader. Use lanthanide chelates to minimize background fluorescence.
Data Analysis: Normalize signals to insulin-stimulated positive controls and unstimulated negative controls. Calculate Z-factor to confirm assay robustness. Perform dose-response analysis for this compound efficacy determination.
Validation Studies: Include siRNA knockdown of negative regulators (PTEN, PTP1B, JNK1, S6K1, PKCθ) to confirm assay specificity and mechanism investigation. [8]
This compound represents a promising multifunctional compound for the treatment of type 2 diabetes, with demonstrated efficacy in enhancing GLUT4 translocation through multiple complementary mechanisms. The combination of PPARγ agonism, AMPK activation, and direct enhancement of GLUT4 expression and translocation positions this natural product as both a valuable investigational tool and a potential therapeutic lead. The protocols outlined in this document provide comprehensive methodologies for investigating this compound's effects on GLUT4 trafficking using approaches ranging from high-throughput screening to detailed mechanistic studies.
The continued investigation of this compound and optimized derivatives holds significant promise for developing novel insulin-sensitizing therapies that address multiple pathological features of type 2 diabetes simultaneously. Future research directions should include detailed structure-activity relationship studies, investigation of this compound's effects in human primary cells and additional animal models, and exploration of potential synergistic combinations with existing antidiabetic agents. The application of advanced imaging and screening technologies, as described in these protocols, will accelerate these investigations and potentially identify additional molecular targets contributing to this compound's beneficial metabolic effects.
The search results confirm that Flindersine is primarily investigated for its antidiabetic [1] [2] and antifungal [3] properties. It is isolated from the plant Toddalia asiatica [1] [2] [3] and can also be obtained through chemical synthesis [4].
However, the published literature focuses on its biological activity and molecular structure. None of the available studies detail the specific challenges or parameters for optimizing its isolation yield from natural sources or synthetic processes.
Despite the lack of direct data for this compound, general principles from pharmaceutical crystallization can guide your experimentation. The key is a systematic approach to optimizing critical process parameters.
The workflow below outlines this iterative optimization process.
Here are the key parameters to investigate, drawing parallels from other crystallization studies:
| Parameter | Investigation Focus | General Principle (from analogous systems) |
|---|---|---|
| Solvent System | Polarity, solubility, and anti-solvent addition. | A study on CNMP achieved a ~70% theoretical yield via cooling crystallization in toluene [5]. A curcumin patent used a mix of ethyl acetate and n-hexane, controlling the anti-solvent addition rate to improve yield [6]. |
| Temperature Control | Cooling rate and final crystallization temperature. | Slow, controlled cooling is often crucial for high yields. For CNMP, a profile from 25°C to 0°C was used [5]. |
| Agitation | Agitation rate and its effect on nucleation and crystal size. | In a continuous crystallizer, higher agitation rates introduced more crystal-impeller collisions, leading to a higher final crystallization yield [5]. |
| Purity & Impurities | Impact of crude extract purity on crystal growth. | The presence of co-extracted compounds (oils, resins) can inhibit crystallization. Pre-purification steps may be necessary before crystallization [6]. |
To overcome the lack of specific data, you can:
The following table summarizes the primary technological approaches you can employ to improve Flindersine's solubility, along with their key performance indicators based on similar applications.
| Strategy | Technology/Method | Key Components | Reported Efficacy (for reference compounds) | Key Considerations |
|---|---|---|---|---|
| Nanoparticulate Systems | Flash Nanoprecipitation (FNP) [1] | Polymer (e.g., Eudragit L100-55), Stabilizer (e.g., Poloxamer 188) [1] | Increased aqueous solubility of Piperine from 0.04 mg/mL to 52.31 mg/mL [1] | Requires specialized equipment (e.g., MIVM); Process parameters (flow rate, ratio) are critical [1]. |
| Complexation | Ternary Inclusion Complexes [2] | Cyclodextrin (e.g., β-CD) + Hydrophilic Polymer (e.g., Soluplus, PVP) [2] | Superior performance over binary complexes for Rivaroxaban; 10% w/w Soluplus showed greatest improvement [2]. | Screening of polymer type and concentration is necessary for optimal results [2]. |
| In Silico Screening | Web-Based Solvent Screening [3] | Computational solubility prediction tools | Reduces API usage by ~10x and FTE time by ~20% per project [3] | Best used as a tiered approach for early-stage solvent selection to guide experimental work [3]. |
| Automated Screening | Computer Vision & Robotics [4] | Robotic arm, liquid/solid dosing, webcam, turbidity algorithm [4] | Matches traditional methods; enables closed-loop, HPLC-free operation for caffeine [4] | High initial setup cost; ideal for high-throughput screening of multiple solvent/formulation conditions [4]. |
This protocol is adapted from a successful study that significantly enhanced the solubility of Piperine, a compound with similar solubility challenges to this compound [1].
Objective: To produce stable this compound-loaded nanoparticles (FLI-NPs) with enhanced aqueous solubility.
Materials:
Methodology:
The workflow for this protocol can be visualized as follows:
This protocol uses an automated, closed-loop system to efficiently screen multiple solvents or formulations for their ability to dissolve this compound [4].
Objective: To autonomously and rapidly determine the solubility of this compound in various solvent systems without HPLC.
Materials:
Methodology:
The logical flow of the automated system is as follows:
Q1: My nanoparticle suspension is forming aggregates. What could be the cause? A: Aggregation is often linked to suboptimal stabilization. Focus on:
Q2: Why should I consider a ternary complex over a simple binary complex with cyclodextrin? A: While cyclodextrins (β-CD) can form host-guest complexes, their capacity is limited. Adding a hydrophilic polymer (like Soluplus) to form a ternary system can further enhance solubility and dissolution rate. The polymer can act as a carrier and inhibit precipitation, leading to a synergistic effect that outperforms binary systems [2].
Q3: The automated screening platform detected a false "clear point." How can I improve accuracy? A: False clear points can occur due to reflections or air bubbles. To enhance reliability:
This compound, an alkaloid from Toddalia asiatica, is studied for antidiabetic properties. Docking studies and experimental validation identify key molecular targets [1] [2].
| Target Protein | PDB ID (if applicable) | Reported Docking Software | Key Findings / Binding Energy |
|---|---|---|---|
| PPARγ [1] [2] | 2PRG [1] | AutoDock [1] | Good binding interactions at low energy; acts as a PPARγ agonist [1] [2]. |
| GLUT4 [1] [2] | Homology Model [1] | AutoDock [1] | Good binding interactions; potential to promote glucose uptake via GLUT4 translocation [1] [2]. |
Experimental Validation: In vivo studies in type 2 diabetic rats show this compound (20 mg/kg) enhances glucose uptake and insulin sensitization via PPARγ agonism and GLUT4 translocation, confirming docking predictions [2].
Docking accuracy depends on parameters that define the search algorithm and scoring. The table below summarizes key parameters to optimize [3].
| Parameter Category | Specific Parameters | Optimization Guidelines / Common Values |
|---|---|---|
| System Preparation | Protein/Ligand File Format | Use PDBQT format (adds Gasteiger charges, defines torsional degrees) [4]. |
| Protein Structure Resolution | Prefer higher-resolution crystal structures for better docking results [5]. | |
| Ligand Flexibility | Define rotatable bonds for the ligand; critical for accurate pose prediction [5] [3]. |
| Search Algorithm & Sampling | Search Algorithm | Genetic Algorithm (GA): Good for global minimum search (e.g., AutoDock, GOLD) [3]. Monte Carlo (MC): Helps escape local minima (e.g., AutoDock Vina) [4] [6]. | | | Exhaustiveness | In AutoDock Vina, increase (e.g., 8 to 100) for more comprehensive search [4]. | | | Number of Runs/Evaluations | Perform multiple independent runs (e.g., 30) to ensure reproducibility [4]. | | Binding Site Definition | Search Space (Grid Box) | Define with a 20Å×20Å×20Å box centered on the known ligand's geometric center [4]. | | Scoring & Validation | Scoring Function | Default functions in standard software; consider re-scoring with other functions or post-docking MD refinement [7] [8]. | | | Validation Metric | Calculate RMSD of docked pose vs. crystallographic pose; <2.0 Å is acceptable [4]. |
Here are solutions to frequently encountered issues in molecular docking studies.
Problem: Inaccurate Binding Poses (High RMSD)
Problem: Poor Correlation Between Docking Score and Experimental Affinity
Problem: Handling Multiple Ligands or Synergistic Effects
Problem: No Experimental Protein Structure Available
The following diagram illustrates a systematic workflow for troubleshooting and optimizing your docking studies.
While direct data on Flindersine is unavailable, the following structured approach, based on standard pharmaceutical guidelines, will help you establish its stability profile.
Stability studies are designed to simulate real-world storage and identify degradation pathways by exposing a substance to various environmental factors [1]. The standard conditions, as per ICH guidelines, are summarized in the table below.
| Study Type | Standard Conditions | Typical Duration & Purpose |
|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12+ months; to establish shelf life under intended storage conditions [1]. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6-12 months; as a bridge if long-term results are borderline [1]. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months; to rapidly predict degradation and estimate shelf life [1]. |
Special Considerations:
Photostability is a critical and common instability. The following workflow and detailed methodology are adapted from general photostability studies on pharmaceutical compounds [2] [3].
Methodology Details:
Q1: Our initial powder blend of this compound shows discoloration after short-term storage. What could be the cause?
Q2: What is the most critical stability test to run first on this compound?
Q3: How should we package this compound for long-term storage?
This compound is a pyranoquinoline alkaloid that can be efficiently synthesized in a single step via the Knoevenagel/electrocyclization protocol [1]. This method involves the condensation of a cyclic 1,3-dicarbonyl compound with a functionalized enal, followed by an electrocyclization to form the pyran ring [1].
The synthesis of pyranoquinoline derivatives like this compound often uses a one-pot, three-component reaction [2]. This approach combines an aldehyde, an active methylene compound, and a 4-hydroxyquinolin-2(1H)-one derivative.
Here are specific challenges you may encounter and how to address them based on published methodologies.
| Issue | Possible Cause & Solution |
|---|---|
| Low Yield / No Reaction | Inadequate catalysis. Tetra-n-butylammonium fluoride (TBAF) is an effective organocatalyst for this reaction [2]. |
| Reaction Not Proceeding | Incorrect reaction medium. Using aqueous ethanol (water:ethanol, 8:2) as the solvent under reflux for 3-3.5 hours successfully produces target compounds in high yields [2]. |
| Poor Catalyst Performance | Catalyst selection is critical. TBAF outperforms other fluoride sources and bases in this synthesis [2]. |
For synthesizing pyranoquinoline derivatives (adapted from [2]):
The table below compares catalysts for the three-component pyran synthesis, highlighting the superiority of TBAF [2].
| Catalyst | Loading (mol%) | Reaction Time (hours) | Yield (%) |
|---|---|---|---|
| TBAF | 20 | 3 | 90 |
| TBAF | 10 | 3 | 85 |
| KF | 20 | 3.5 | 85 |
| CsF | 20 | 3.5 | 80 |
| NaOH | 20 | 4 | 70 |
| K₂CO₃ | 20 | 4.5 | 40 |
| No Catalyst | 0 | 8 | Trace |
The following diagram illustrates the core experimental workflow and a logical troubleshooting path for the synthesis of this compound and related compounds.
Flindersine is a natural compound classified as a 3-ring heterocyclic compound, isolated from plants like Toddalia asiatica [1] [2]. Current scientific research primarily explores its potential through computational molecular docking and in vitro bioactivity assays.
The table below summarizes the most prominent protein targets and associated bioactivities investigated in recent this compound research, which form the basis for relevant assays.
| Assay Target / Focus Area | Reported Bioactivity / Interaction | Potential Application |
|---|---|---|
| PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) | Good binding interactions at very low energy level; suggested to promote insulin sensitization [2]. | Antidiabetic drug development [2]. |
| GLUT4 (Glucose Transporter Type 4) | Good binding interactions; suggested to promote glucose uptake [2]. | Antidiabetic drug development [2]. |
| Antimicrobial Activity | Demonstrated antibacterial and antifungal activity in studies of plant extracts containing this compound [2]. | Developing novel antimicrobial agents. |
| Anticancer Activity | Associated with significant antiproliferative effects in related compound studies (e.g., nanocomposites) [3]. | Oncological research and drug discovery. |
The following diagram and table outline a general workflow for a this compound bioactivity assay, based on common practices for evaluating natural products.
Key Steps and Methodologies:
| Stage | Detailed Methodology & Citations | Technical Parameters |
|---|
| 1. In Silico Analysis (Docking) | Receptor Preparation: Retrieve protein structure (e.g., PDB: 2PRG for PPARγ). Remove water molecules and co-crystallized ligands. Add hydrogens and minimize energy using software like MOE [4]. Ligand Preparation: Obtain this compound's 3D structure (PubChem). Perform energy minimization [4]. Docking: Execute docking in the defined active site using AutoDock or MOE. Use known inhibitors (e.g., Rosiglitazone) as a positive control [2]. | Software: MOE, AutoDock Force Field: MMFF94x Docking Algorithm: Induced Fit | | 2. In Vitro Validation | Cell-Based Assays: For antidiabetic activity, use pancreatic beta-cell lines or adipocytes. Assess cell viability and function with MTT or ATP-based assays (e.g., Cell Meter Live Cell ATP Assay kit) [5]. Antimicrobial Assays: Determine Minimum Inhibitory Concentration (MIC) using broth microdilution against pathogens like S. aureus and E. coli [3]. | Assay: MTT, ATP-based luminescence Culture: 2D vs. 3D models [5] Readout: Fluorescence/Luminescence | | 3. Data Analysis | Binding Affinity: Analyze docking poses and calculate binding free energy (e.g., using Molecular Mechanics/Generalized Born Surface Area, MM/GBSA) [4]. Dose-Response: Plot cell viability or glucose uptake against this compound concentration to determine IC50 or EC50. | Analysis: MM/GBSA, IC50/EC50 calculation Software: Prism, specialized MD analysis tools |
Q1: My molecular docking results for this compound are inconsistent. What could be the cause? A1: Inconsistencies often stem from improper protein or ligand preparation. Ensure all water molecules and previous ligands are removed from the protein structure [4]. For the this compound ligand, confirm that energy minimization has been performed correctly to achieve a stable, low-energy conformation before docking [4].
Q2: When moving from in silico predictions to cell-based assays, my this compound results don't correlate. How can I troubleshoot this? A2: This is a common challenge. First, verify the solubility and stability of this compound in your cell culture medium. Second, consider the cellular model. 3D cell cultures are more physiologically relevant but pose diffusion challenges. If using 3D models, switch from colorimetric assays (like MTT) to more sensitive ATP-based assays for better accuracy [5].
Q3: What are the critical parameters to optimize in a this compound antimicrobial assay? A3: The critical parameters are similar to other compound assays. Focus on:
The primary literature describes the initial extraction and isolation of flindersine from plant material, which is a critical first step before crystallization.
Source Plant: Toddalia asiatica (L.) Lam. [1]
Plant Part Used: Leaves [1]
Extraction Methodology: The shade-dried and powdered leaves are successively soaked at room temperature for 72 hours in the following solvents, which provides a crude extract for further purification [1]:
| Solvent Sequence | Volume (Example) | Duration | | :--- | :--- | :--- | | 1. Hexane | 9 L | 72 hours | | 2. Ethyl Acetate | 9 L | 72 hours | | 3. Methanol | 9 L | 72 hours |
The filtrates are concentrated, and this compound is isolated from these extracts. The specific chromatographic methods for isolating pure this compound were not detailed in the searched literature [1].
Since direct methods for this compound are unavailable, the following general strategies are widely used in crystallizing small organic molecules like alkaloids and can be applied experimentally.
After an initial "hit" is found, systematically varying the conditions is key to growing high-quality single crystals [2] [3]. The table below outlines the primary parameters to optimize.
| Parameter | Optimization Goal | Typical Approach |
|---|---|---|
| Solvent System | Find the optimal solvent or solvent/anti-solvent pair for crystal growth. | Test pure solvents and mixtures (e.g., methanol/water, ethyl acetate/hexane). Vary ratios to control supersaturation. |
| pH | Crystallize the molecule in a specific ionization state, which can affect packing. | Use buffers (e.g., acetate, phosphate) to explore a range around the pKa of the compound. |
| Temperature | Control solubility and nucleation rate. Solubility can be directly or inversely related to temperature [4]. | Perform crystallization trials at different temperatures (e.g., 4°C, room temperature, 40°C). |
| Concentration | Achieve a level of supersaturation that promotes slow, controlled crystal growth rather than rapid precipitation. | Dilute or concentrate the stock solution. |
| Additives | Modify crystal habit, size, or quality by interacting with crystal surfaces. | Introduce small amounts of additives, co-formers, or impurities [2] [5]. |
You can experiment with these standard laboratory methods:
The following workflow maps out a logical approach to diagnosing and resolving common crystallization problems. You can use it to guide your experiments with this compound.
To develop detailed this compound crystallization protocols, I suggest you:
Here are answers to common challenges in natural product purification that may apply to your work with Flindersine.
| Issue & Question | Possible Causes & Solutions |
|---|
| Poor Separation/Co-elution Why are my target compound and impurities not separating well? | Cause: Similar physicochemical properties between this compound and impurities; unsuitable stationary phase or mobile phase. Solution: Optimize mobile phase (adjust pH, use gradient elution with water/acetonitrile or methanol). Change chromatographic mode (e.g., from Reversed-Phase to Normal-Phase). | | Low Recovery/Yield Why is the final amount of purified this compound so low? | Cause: Compound adsorption to surfaces/tubing; degradation during process; incomplete elution from column. Solution: Use low-binding tubes and HPLC systems with PEEK tubing. Minimize purification time and exposure to light/heat. Optimize elution solvent strength (e.g., higher organic modifier percentage). | | Peak Tailing/Broadening Why are my chromatographic peaks not sharp and symmetrical? | Cause: Secondary interactions with stationary phase (e.g., with residual silanols); column overloading; dead volume in system. Solution: Use mobile phase additives (e.g., 0.1% trifluoroacetic acid). Ensure sample concentration and injection volume are within column capacity. Check system for leaks and fittings. | | Inconsistent Results Why is my purification not reproducible between runs? | Cause: Uncontrolled variations in buffer pH, mobile phase composition, temperature, or column degradation. Solution: Standardize buffer preparation and use fresh mobile phases. Maintain constant column temperature. Follow proper column cleaning and storage protocols. |
Since a direct protocol is unavailable, you can systematically develop one using these established methodologies.
1. High-Throughput Screening (HTS) of Conditions A microplate-based HTS method is valuable for fast, low-cost evaluation of many chromatographic conditions at once, requiring small material quantities [1]. The general workflow is as follows, and can be visualized in the diagram below.
2. Applying Design of Experiments (DoE) Instead of testing one variable at a time, use a Design of Experiments (DoE) approach [1]. DoE systematically evaluates multiple factors and their interactions simultaneously for more efficient and robust optimization. Key factors for this compound purification may include:
To find more direct information on this compound purification, I suggest you:
"this compound isolation", "this compound HPLC", or "this compound preparative chromatography".
What is this compound and where does it come from? this compound is a naturally occurring coumarin compound isolated from the plant Toddalia asiatica (L.) Lam [1]. It has demonstrated moderate antibacterial and antifungal activities in laboratory studies [1].
How can I isolate this compound for my research? High-Speed Counter-Current Chromatography (HSCCC) is an effective method for separating this compound from plant extracts. The table below outlines a successful solvent system and key parameters [2].
| Parameter | Specification |
|---|---|
| Sample Plant | Toddalia asiatica roots [2] |
| Target Compound | This compound [2] |
| Technique | High-Speed Counter-Current Chromatography (HSCCC) [2] |
| Recommended Solvent System | n-Hexane/Ethyl Acetate/Methanol/Water (5:5:4:6, v/v) [2] |
| Key Consideration | A partition coefficient (KD) between 0.5 and 2.0 is ideal for good resolution and separation time [2] |
A systematic forced degradation study is the standard approach for understanding how a drug substance breaks down. While specific data for this compound is not available, the following workflow, based on general pharmaceutical guidelines, can be applied.
The diagram below outlines the core workflow for a forced degradation study.
Detailed Experimental Protocol for Forced Degradation:
Problem 1: Poor separation of this compound from related compounds during purification.
Problem 2: this compound degradation occurs unexpectedly during protein interaction studies.
Problem 3: Multiple unknown peaks appear in the HPLC chromatogram after stress testing.
The stability of a compound is highly dependent on its environment. When working with this compound, be aware that its degradation can be influenced by:
| Feature | Flindersine | Rosiglitazone |
|---|---|---|
| Source/Class | Natural alkaloid from Toddalia asiatica [1] | Synthetic thiazolidinedione [2] [3] |
| Primary Molecular Target | PPARγ agonist [1] [4] | PPARγ agonist [2] [3] |
| Key Mechanisms | - Enhances glucose uptake via GLUT4 translocation [1] [4]
For researchers aiming to replicate or build upon these findings, here is a summary of the key methodologies from the studies.
The following diagrams illustrate the core mechanisms through which this compound and rosiglitazone exert their antidiabetic effects.
This table summarizes the Minimum Inhibitory Concentration (MIC) of Flindersine against various bacterial strains, alongside its general characteristics. MIC is the lowest concentration of a compound that prevents visible bacterial growth, with a lower value indicating greater potency [1] [2].
| Bacterial Strain | This compound MIC (μg/mL) | Activity Level |
|---|---|---|
| Bacillus subtilis | 31.25 | Moderate |
| Staphylococcus aureus | 62.5 | Moderate |
| Staphylococcus epidermidis | 62.5 | Moderate |
| Enterococcus faecalis | 31.25 | Moderate |
| Acinetobacter baumannii | 125 | Weak |
| Pseudomonas aeruginosa | 250 | Very Weak |
The table below places this compound's performance in context with the activity profiles of established antibiotics, based on standardized testing methods.
| Antibacterial Agent | Target Bacteria / Context | Reported MIC / Efficacy | Comparison with this compound |
|---|---|---|---|
| This compound | Gram-positive bacteria (e.g., S. aureus) | 31.25 - 62.5 μg/mL (Moderate) | Reference compound |
| Chelerythrine (another alkaloid from T. asiatica) | Staphylococcus aureus (including MRSA) | 0.156 mg/mL (156 μg/mL) [4] | Similar MIC range; same plant source. |
| Ciprofloxacin (Fluoroquinolone antibiotic) | Bacillus anthracis | ≤ 1 μg/mL (Highly Susceptible) [5] | Significantly more potent than this compound. |
| Penicillin (β-lactam antibiotic) | Most Bacillus anthracis isolates | ≤ 0.12 μg/mL (Susceptible) [5] | Vastly more potent than this compound. |
| Diclofenac Sodium (NSAID) | Enterococcus faecalis (in combination with PPI) | Enhanced inhibition zone [6] | Non-antibiotic drug showing synergistic antibacterial effect. |
To ensure reproducibility, here are the key methodological details from the studies that generated the data above.
For this compound Activity [1] [2]
For Standard Drug Data [5]
The diagram below outlines a generalized experimental workflow for discovering and evaluating a natural antibacterial compound like this compound, based on the methodologies in the cited literature.
To ensure a meaningful comparison, the following key elements should be defined and standardized. The table below outlines the core components of a robust docking protocol.
| Comparison Aspect | Description & Importance | Common Tools/Examples |
|---|---|---|
| Docking Software [1] [2] [3] | Different programs use distinct algorithms & scoring functions, leading to varying results. | AutoDock Vina, DOCK 6, GOLD, GLIDE, MOE [1] [2] |
| Scoring Functions [3] | The mathematical method to predict binding affinity (kcal/mol). Critical for rank-ordering compounds. | London dG, Alpha HB, Force field-based, Knowledge-based [3] |
| Validation Metric [1] [3] | Measure to validate docking reliability. A low RMSD indicates a successful pose reproduction. | Root-Mean-Square Deviation (RMSD) from a known crystal structure [1] |
| Ligand Efficiency Metrics [4] [5] [6] | Normalize binding affinity by molecular size or lipophilicity; better indicates compound quality. | Ligand Efficiency (LE), Lipophilic Ligand Efficiency (LLE/LipE) [4] [5] |
When you obtain docking scores for flindersine and its comparators, it is crucial to validate the computational predictions. The workflow below outlines the key experimental and analytical steps involved in a rigorous docking study.
The specific methodologies for the key steps in the workflow are as follows:
Performance Validation with RMSD
Analysis of Binding Interactions and Efficiency
To acquire the specific data you need for this compound, I suggest the following steps:
Given that the available data is not directly applicable, here are suggested steps to build your guide:
| Natural Product / Extract | Assayed Cell Lines / Model | Key Cytotoxic Findings / Potency | Proposed Mechanism / Pathway |
|---|
| Serenoa repens (Saw Palmetto) Extract [1] | PC3 and DU-145 prostate cancer cell lines | • PC3: IC₅₀ = 20.04 ± 0.89 µg/mL (S1) / 7.30 ± 0.32 µg/mL (S2) • DU-145: IC₅₀ = 50.74 ± 3.06 µg/mL (S1) / 36.64 ± 1.97 µg/mL (S2) | • CDK2 inhibition (via Molecular Docking) • Pro-apoptotic, anti-androgenic potentials | | Vaccarin [2] | Diet-Induced Obese Mice (in vivo) | Improved insulin sensitivity and glucose uptake | • Activation of GPR120 receptor • Downstream: PI3K/AKT/GLUT4 pathway | | Partial Synthetic PPARγ Derivative [3] | HFD/STZ-induced diabetic rats (in vivo) | Ameliorated vascular complications in the aorta | • Upregulation of microRNA126-5p • Activation of p-AKT/p-PI3K/p-PDK-1/p-mTOR pathway • Anti-inflammatory effects (↓ICAM-1, E-selectin) | | Eucommia ulmoides Leaf Polysaccharide (ELP) [4] | CTX-induced immunosuppressed mice (in vivo); Macrophages (in vitro) | In vitro: Significantly enhanced macrophage proliferation and phagocytosis (at 1000-5000 μg·mL⁻¹) | Immunomodulation via MAPK pathway (phosphorylation of p38, ERK1/2, JNK) |
For a rigorous comparison, your guide should detail the methodologies. Here are the core protocols from the studies I found, which can serve as a model for your work on this compound [1] [2] [4]:
Since specific pathways for this compound were not found, here is a generalized example of how to diagram a signaling pathway using DOT language, incorporating your formatting requirements. This example is inspired by the GPR120-PI3K/AKT pathway mentioned in the search results [2].
Title: Generalized Cytotoxicity Signaling Pathway
| Alkaloid Name | Target Organism | MIC / IC50 Value | Activity Context & Notes |
|---|---|---|---|
| Flindersine | Staphylococcus aureus | 62.5 µg/mL [1] | Moderate antibacterial activity [1]. |
| Enterococcus faecalis | 31.25 µg/mL [1] | Moderate antibacterial activity [1]. | |
| Pseudomonas aeruginosa | 250 µg/mL [1] | Weak antibacterial activity [1]. | |
| Trichophyton mentagrophytes (Fungus) | 62.5 µg/mL [1] | Moderate antifungal activity [1]. | |
| Candida albicans (Fungus) | 250 µg/mL [1] | Weak antifungal activity [1]. | |
| Various Postharvest Fungi | Inactive (I) [2] | No observed fungistatic activity up to 250 µg/mL in a 2019 study [2]. | |
| Berberine | Methicillin-resistant S. aureus (MRSA) | 64 - 256 mg/L (≈ 64-256 µg/mL) [3] | Antibacterial activity; mechanism involves cell wall/membrane disruption [3]. |
| Escherichia coli | Varies widely (see note) [4] | Broad-spectrum activity; MIC is highly susceptible to testing methods [4]. | |
| Caesalminine A | Plasmodium falciparum (Malaria) | 0.42 µM [5] | Potent antiplasmodial activity [5]. |
| Conessine | Plasmodium berghei (Malaria) | IC50: 1.3 - 1.9 µg/mL [5] | Potent antiplasmodial activity [5]. |
| Quinine | Plasmodium falciparum (Malaria) | Estimated MIC: ~0.7 µg/mL [6] | Established antimalarial drug; value is an in vivo pharmacodynamic estimate [6]. |
For researchers, the methodology behind the data is critical for interpretation and reproducibility.
The following diagram illustrates the general mechanisms of action for the alkaloids discussed, which explains their different applications and potencies.
For drug development professionals, the data suggests several key points:
This compound is a naturally occurring quinoline alkaloid isolated from the leaves of Toddalia asiatica (L.) Lam., a medicinal plant belonging to the Rutaceae family. This plant has been used traditionally in Ayurvedic medicine for the treatment of diabetes by tribal village people (Paliyar tribe) in the Palni hills of Tamil Nadu, India [1] [2]. The plant is also incorporated into polyherbal formulations with other medicinal plants like Terminalia chebula, Terminalia bellirica, Eclipta alba, and Enicostemma littorale for managing diabetes [2]. The ethnopharmacological relevance of Toddalia asiatica provides the scientific rationale for investigating its isolated compounds, particularly this compound, for potential antidiabetic properties.
The significance of this compound in diabetes research stems from its multifaceted mechanisms of action that target multiple pathological pathways in type 2 diabetes mellitus (T2DM). Unlike many conventional antidiabetic drugs that typically target single pathways, this compound demonstrates a pleiotropic approach by enhancing glucose uptake, improving insulin sensitivity, reducing lipid abnormalities, and combating oxidative stress [1]. This multi-targeted action is particularly valuable for managing T2DM, which is characterized by complex pathophysiology involving insulin resistance, β-cell dysfunction, and various metabolic abnormalities. The compound has shown considerable promise in preclinical studies, suggesting its potential as a novel therapeutic candidate or a lead compound for the development of new antidiabetic agents.
Table: Traditional Use of Toddalia asiatica and Derived Compounds
| Aspect | Description | Reference |
|---|---|---|
| Plant Source | Toddalia asiatica (L.) Lam. (Rutaceae family) | [1] [2] |
| Traditional Use | Treatment of diabetes in Ayurvedic medicine by Paliyar tribe | [2] |
| Common Names | Wild orange tree, Forest pepper | [2] |
| Geographical Distribution | South Africa, Sri Lanka, India (Himalayas, Western Nilgiris, Palni hills, Tirunelveli) | [2] |
| Previously Isolated Compounds | This compound, Nitidine, Ulopterol, 5,7-dimethoxy-8-(3′-hydroxy-3′methyl-1′-butene)-coumarin | [2] |
| Formulation Use | Used in polyherbal formulations for diabetes treatment | [2] |
This compound exerts its antidiabetic effects through several interconnected molecular mechanisms that target fundamental metabolic pathways in diabetes. The compound demonstrates a multimodal mechanism that addresses both glycemic control and associated metabolic complications, positioning it as a potential multi-target therapeutic agent for type 2 diabetes management.
A primary mechanism through which this compound improves glycemic control is by facilitating glucose transport into cells. Research has demonstrated that this compound significantly enhances glucose uptake by promoting the translocation of GLUT4 glucose transporters to cell membranes in adipose tissue and skeletal muscles [1]. In diabetic conditions, the expression and translocation of GLUT4 are often impaired, resulting in reduced glucose uptake by peripheral tissues. This compound administration effectively restored GLUT4 expression in diabetic rats, thereby improving glucose utilization and reducing blood glucose levels [1]. This mechanism is particularly important because skeletal muscle is responsible for the majority of insulin-stimulated glucose disposal in the body, and enhancing GLUT4 translocation in this tissue directly addresses peripheral insulin resistance.
This compound functions as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, which contributes significantly to its insulin-sensitizing effects [1] [2]. PPARγ is a nuclear receptor that plays a central role in lipid metabolism, adipocyte differentiation, and insulin sensitivity. Activation of PPARγ by this compound leads to improved insulin sensitivity in peripheral tissues, similar to the action of thiazolidinediones (TZDs), a class of conventional insulin-sensitizing drugs. However, unlike some TZDs that are associated with adverse effects such as weight gain, hepatotoxicity, edema, and increased cardiovascular risk, this compound demonstrated improved efficacy with potentially fewer side effects in preclinical studies [1] [2]. The PPARγ agonistic activity of this compound represents a key mechanism that differentiates it from other natural antidiabetic compounds and contributes to its insulin-sensitizing properties.
Another crucial mechanism of this compound involves the activation of adenosine monophosphate-activated protein kinase (AMPK), an essential regulator of cellular energy homeostasis [1]. AMPK activation enhances glucose uptake in skeletal muscle and inhibits hepatic gluconeogenesis, thereby reducing blood glucose levels. This compound treatment significantly enhanced the phosphorylation of AMPK in adipose tissues and skeletal muscles of diabetic rats, indicating activation of this metabolic pathway [1]. AMPK activation also promotes fatty acid oxidation and improves lipid metabolism, which addresses the dyslipidemia commonly associated with type 2 diabetes. This mechanism is particularly valuable because it targets both hyperglycemia and lipid abnormalities, two interconnected metabolic disturbances in diabetes.
This compound demonstrates significant antioxidant properties that contribute to its antidiabetic efficacy. In diabetic rats, this compound treatment significantly increased the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [1]. Oxidative stress plays a crucial role in the pathogenesis of diabetes and its complications by promoting insulin resistance, impairing β-cell function, and inducing cellular damage. By reducing oxidative stress, this compound helps protect pancreatic β-cells and improve insulin sensitivity. Additionally, this compound exhibits notable antilipidemic effects by significantly reducing total cholesterol (TC), triglycerides (TG), and free fatty acids (FFA) in diabetic models [1]. This comprehensive activity against both hyperglycemia and associated metabolic abnormalities enhances the therapeutic potential of this compound for managing type 2 diabetes and its complications.
Graphical Abstract: Multimodal Antidiabetic Mechanisms of this compound
The antidiabetic efficacy of this compound has been systematically evaluated in well-established animal models of type 2 diabetes, providing robust evidence for its therapeutic potential. These in vivo studies have demonstrated significant improvements in multiple metabolic parameters, with this compound outperforming standard antidiabetic drugs in several aspects.
In a comprehensive study conducted by Stephen Irudayaraj et al. (2022), diabetes was induced in Wistar rats through a combination of high-fat diet (HFD) feeding for 15 days followed by a single intraperitoneal injection of streptozotocin (STZ) at 40 mg/kg body weight [1]. This animal model closely mimics the natural history and metabolic characteristics of human type 2 diabetes, featuring both insulin resistance and β-cell dysfunction. The diabetic rats were then treated with this compound at two different doses (20 and 40 mg/kg) for 28 days, with pioglitazone used as a standard reference drug. The results demonstrated that this compound treatment resulted in a dose-dependent reduction in blood glucose levels throughout the 28-day treatment period, with both doses showing significant antihyperglycemic effects [1].
Table: Effects of this compound on Metabolic Parameters in Diabetic Rats
| Parameter | Diabetic Control | This compound (20 mg/kg) | This compound (40 mg/kg) | Pioglitazone | Unit |
|---|---|---|---|---|---|
| Blood Glucose | Significantly elevated | Clear decline | Clear decline | Reduced | mg/dL |
| Body Weight Gain | Increased | Significantly reduced | Significantly reduced | Reduced | % change |
| Plasma Insulin | Elevated | Significantly reduced | Significantly reduced | Reduced | concentration |
| Total Cholesterol | Elevated | Significantly reduced | Significantly reduced | Reduced | mg/dL |
| Triglycerides | Elevated | Significantly reduced | Significantly reduced | Reduced | mg/dL |
| Free Fatty Acids | Elevated | Significantly reduced | Significantly reduced | Reduced | concentration |
| Total Protein | Reduced | Significantly increased | Significantly increased | Improved | g/dL |
| Urea | Elevated | Significantly reduced | Significantly reduced | Reduced | mg/dL |
| Creatinine | Elevated | Significantly reduced | Significantly reduced | Reduced | mg/dL |
| SOD Activity | Reduced | Significantly increased | Significantly increased | Improved | U/mg protein |
| CAT Activity | Reduced | Significantly increased | Significantly increased | Improved | U/mg protein |
| GPx Activity | Reduced | Significantly increased | Significantly increased | Improved | U/mg protein |
Beyond the improvements in conventional metabolic parameters, this compound demonstrated significant modulatory effects on key proteins and enzymes involved in glucose metabolism and insulin signaling. The compound effectively restored the expression of glucose transporter protein 4 (GLUT4), adenosine monophosphate-activated protein kinase (AMPK), and peroxisome proliferator-activated receptor gamma (PPARγ) in both adipose tissues and skeletal muscles [1]. These findings at the molecular level provide mechanistic insights into the glucose-lowering and insulin-sensitizing effects of this compound observed in the diabetic rats. The restoration of these critical regulatory proteins suggests that this compound addresses fundamental molecular defects in type 2 diabetes, rather than merely providing symptomatic relief.
The impact of this compound on insulin sensitivity was further evaluated through insulin tolerance tests (ITT), which demonstrated significant improvement in this compound-treated animals compared to diabetic controls [2]. Additionally, oral glucose tolerance tests (OGTT) revealed that this compound at 20 mg/kg and 40 mg/kg doses significantly lowered blood glucose levels after 60 and 120 minutes of glucose administration, indicating improved glucose handling capacity [2]. It is worth noting that a lower dose of 10 mg/kg of this compound did not produce significant effects in the OGTT, suggesting a dose-dependent efficacy with a threshold for therapeutic activity between 10 and 20 mg/kg [2].
Table: Molecular Targets and Expression Changes Following this compound Treatment
| Molecular Target | Tissue | Change in Diabetes | Effect of this compound | Functional Significance |
|---|---|---|---|---|
| GLUT4 | Adipose tissue, Skeletal muscle | Downregulated | Restored expression | Enhanced glucose uptake |
| AMPK | Adipose tissue, Skeletal muscle | Reduced phosphorylation | Enhanced phosphorylation | Improved energy sensing, Glucose uptake |
| PPARγ | Adipose tissue, Skeletal muscle | Dysregulated | Restored expression | Improved insulin sensitivity |
| SOD | Plasma, Tissues | Reduced activity | Significantly increased | Reduced oxidative stress |
| CAT | Plasma, Tissues | Reduced activity | Significantly increased | Reduced oxidative stress |
| GPx | Plasma, Tissues | Reduced activity | Significantly increased | Reduced oxidative stress |
To ensure reproducibility and facilitate further research on this compound, this section provides detailed methodological information from key studies that demonstrated its antidiabetic efficacy.
The most comprehensive in vivo study on this compound utilized a well-established type 2 diabetes rat model that closely mimics the human disease pathophysiology [1] [2]. The experimental workflow involved several critical stages:
The antidiabetic effects of this compound were evaluated using a comprehensive set of biochemical, molecular, and histopathological techniques:
Metabolic Assessments:
Biochemical Analyses:
Molecular Analyses:
Experimental Workflow for this compound Antidiabetic Activity Evaluation
This compound demonstrates distinct advantages and a unique multi-target profile when compared with conventional antidiabetic drugs and other natural products. This section provides a comprehensive comparison based on available preclinical data.
In the seminal study on this compound, researchers directly compared its efficacy with pioglitazone, a well-established PPARγ agonist from the thiazolidinedione class [1]. While both compounds showed significant antidiabetic effects, this compound demonstrated superior efficacy in several key parameters. This compound at both 20 and 40 mg/kg doses produced significantly greater reductions in body weight gain, plasma insulin concentration, urea, creatinine, total cholesterol, triglycerides, and free fatty acids compared to pioglitazone [1]. Additionally, this compound showed more pronounced increases in total protein levels and antioxidant enzyme activities (SOD, CAT, GPx) compared to the standard drug [1].
Unlike conventional antidiabetic drugs that typically target single pathways, this compound exhibits a pleiotropic mechanism of action, simultaneously addressing multiple pathological aspects of type 2 diabetes. For instance, while metformin primarily acts through AMPK activation and sulfonylureas stimulate insulin secretion, this compound combines these actions with PPARγ agonism, GLUT4 translocation, and potent antioxidant effects [1] [3] [4]. This multi-target approach may translate to improved clinical efficacy and potentially fewer side effects, as lower doses of each mechanism may be sufficient when acting synergistically.
When compared to other natural products with reported antidiabetic properties, this compound stands out for its well-documented mechanistic profile and comprehensive efficacy data. While many natural compounds like berberine, curcumin, and resveratrol have shown antidiabetic potential in preclinical studies, this compound is distinguished by its specific PPARγ agonist activity combined with AMPK activation and GLUT4 translocation effects [1] [4].
The dose-dependent efficacy of this compound (with significant effects at 20-40 mg/kg) compares favorably with other natural antidiabetic compounds. For example, berberine has shown antidiabetic effects at similar dose ranges (100-200 mg/kg in rats, equivalent to approximately 16-32 mg/kg when converted to human equivalent doses), while producing significant improvements in glucose metabolism and lipid profile [2]. However, this compound appears to have a broader mechanism of action compared to many other natural compounds, particularly its potent combination of insulin-sensitizing (PPARγ mediated) and insulin-mimetic (GLUT4 mediated) effects.
Table: Comparison of this compound with Other Antidiabetic Approaches
| Parameter | This compound | Pioglitazone (TZD) | Metformin | Berberine |
|---|---|---|---|---|
| Primary Mechanism | PPARγ agonism, AMPK activation, GLUT4 translocation | PPARγ agonism | AMPK activation | AMPK activation, Gut microbiota modulation |
| Glucose Lowering | Significant, dose-dependent | Significant | Significant | Moderate to significant |
| Lipid Improving | Significant reduction in TC, TG, FFA | Moderate improvement | Mild improvement | Significant improvement |
| Antioxidant Effects | Strong (↑ SOD, CAT, GPx) | Mild | Mild | Moderate |
| Body Weight Effect | Reduces weight gain | Increases weight gain | Neutral/slight reduction | Neutral/reduction |
| Side Effect Profile | Favorable in preclinical studies | Weight gain, edema, cardiovascular risk | GI disturbances, rare lactic acidosis | GI disturbances |
| Multi-target Action | Yes | No | No | Yes |
Despite the promising preclinical data on this compound's antidiabetic effects, several research gaps need to be addressed before considering clinical development:
Human Studies: Currently, all efficacy data for this compound in diabetes comes from animal studies. Well-designed clinical trials are necessary to establish its efficacy, appropriate dosage, and safety profile in humans [4]. The transition from animal models to human subjects requires careful consideration of species differences in metabolism, pharmacokinetics, and disease pathophysiology.
Long-term Safety Assessment: The existing studies evaluated this compound for only 28 days. Chronic toxicity studies are required to assess the long-term safety profile of this compound, including its effects on major organ systems, potential for drug interactions, and safety in populations with comorbidities [1].
Formulation Development: Current studies administered this compound as a suspension. Advanced formulation strategies such as controlled-release systems, nanoformulations, or prodrug approaches could enhance its bioavailability, prolong its therapeutic effects, and reduce dosing frequency [5]. The development of such formulations should be explored to optimize the delivery and efficacy of this compound.
Combination Therapy Potential: Given the multifactorial nature of type 2 diabetes, combination therapies often provide superior glycemic control. Research should explore the potential synergistic effects of this compound with established antidiabetic drugs like metformin, SGLT2 inhibitors, or DPP-4 inhibitors [4] [6]. Such combinations might allow for lower doses of individual drugs while maintaining efficacy and reducing side effects.
Mechanism Elucidation: While several mechanisms of action have been identified, more detailed studies are needed to fully understand the molecular signaling pathways involved in this compound's effects, including its impact on insulin signaling cascades, inflammatory pathways, and mitochondrial function [1] [7]. Advanced techniques such as transcriptomics, proteomics, and metabolomics could provide comprehensive insights into its mechanisms of action.
This compound emerges as a promising natural product with significant potential for the management of type 2 diabetes mellitus. Its multimodal mechanism of action, targeting PPARγ agonism, AMPK activation, GLUT4 translocation, and antioxidant effects, addresses several key pathological features of diabetes simultaneously [1]. The comprehensive in vivo data demonstrates its efficacy in improving glycemic control, lipid profile, and antioxidant status while potentially offering a favorable side effect profile compared to conventional antidiabetic drugs [1] [2].
The robust preclinical evidence supporting this compound's antidiabetic activity, combined with its multi-target approach, positions it as an attractive candidate for further development. However, translational research including human clinical trials, long-term safety assessment, and formulation optimization is necessary to fully realize its therapeutic potential [4]. For researchers and drug development professionals, this compound represents not only a potential therapeutic agent but also a valuable chemical scaffold for developing novel antidiabetic drugs with improved efficacy and safety profiles.
The table below compares flindersine with standard antidiabetic drugs based on preclinical and known clinical data.
| Drug Name | Class/Target | Reported Efficacy (in vivo) | Key Advantages (from studies) | Key Limitations (from studies) |
|---|---|---|---|---|
| This compound | PPARγ agonist, AMPK activator [1] [2] | Reduced blood glucose, improved lipid profile, increased antioxidant enzymes in diabetic rats [2] | Isolated from natural source; combined antidiabetic, antilipidemic, and antioxidant effects; no reported hepatotoxicity in preclinical model [2] | Preclinical stage (no human trial data); efficacy and safety in humans unknown [1] [2] |
| Pioglitazone | PPARγ agonist (Synthetic TZD) [1] | Standard for comparison in this compound studies [2] | Established clinical use | Known side effects: weight gain, edema, risk of congestive heart failure [1] |
| Molnupiravir | Antiviral (RNA mutagen) [3] | Standard in antiviral studies [3] | Approved for antiviral use | Not an antidiabetic drug; used here as a reference in a different field [3] |
Here is a summary of key experimental data and the methodologies used to evaluate this compound's antidiabetic potential.
The antidiabetic effect of this compound is mediated through a multi-target signaling pathway, visually summarized below.
The diagram shows that this compound activates both the PPARγ and AMPK pathways, leading to the translocation of GLUT4 glucose transporters to the cell membrane and resulting in enhanced glucose uptake [2]. Experimental evidence confirmed that this compound treatment restored the expression of GLUT4, AMPK, and PPARγ in the adipose tissue and skeletal muscles of diabetic rats [2].
Current evidence positions this compound as a promising preclinical candidate for type 2 diabetes. Its dual activation of PPARγ and AMPK, coupled with beneficial antioxidant and antilipidemic effects, presents a attractive multi-target profile [2].
However, its clinical potential remains an open question. A significant gap exists between these encouraging animal studies and human application. No clinical trials for this compound have been identified, and its pharmacokinetics, toxicity profile, and overall safety in humans are currently unknown. Further investigation is required to determine if this compound's preclinical promise can be successfully translated into a clinical therapeutic.